molecular formula C26H17N3Na2O8S2 B10772090 PSB-0739

PSB-0739

Katalognummer: B10772090
Molekulargewicht: 609.5 g/mol
InChI-Schlüssel: QBLLYXXXOJUNCV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PSB-0739 is a useful research compound. Its molecular formula is C26H17N3Na2O8S2 and its molecular weight is 609.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PSB-0739: A Technical Guide to its Mechanism of Action as a P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and thrombosis.[1][2][3][4] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound is not a prodrug and does not require metabolic activation, offering a more direct and potentially more predictable pharmacological profile.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly competing with the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP) for binding to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) of the Gi subfamily. Upon activation by ADP, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a critical step in platelet aggregation.

By competitively binding to the P2Y12 receptor, this compound prevents this signaling cascade, thereby maintaining higher intracellular cAMP levels, preventing glycoprotein IIb/IIIa receptor activation, and ultimately inhibiting platelet aggregation.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

ParameterValueSpeciesAssay TypeReference
Kᵢ 24.9 nMHumanRadioligand Binding Assay[1][2][3][4]
pA₂ 9.8HumanFunctional Assay (cAMP accumulation)[3]
IC₅₀ 5.4 ± 1.8 µMHuman (THP-1 cells)ADP-evoked Ca²⁺ Response[3]

Table 1: In Vitro Pharmacology of this compound

Animal ModelDosingEffectReference
Rat (CFA-induced inflammatory pain)0.01 - 0.3 mg/kg (intrathecal)Dose-dependent antihyperalgesic effect[3]
Rat (CFA-induced inflammatory pain)0.3 mg/kg (intrathecal)Attenuation of CFA-induced expression of cytokines (TNF-α, IL-6, IL-1β)[1]

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the P2Y12 receptor signaling pathway and a typical workflow for identifying P2Y12 receptor antagonists.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P GPIIbIIIa_active Active GPIIb/IIIa VASP_P->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Platelet_Aggregation Platelet Aggregation GPIIbIIIa_active->Platelet_Aggregation Mediates

P2Y12 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_screening Virtual & High-Throughput Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_optimization Lead Optimization VS Virtual Screening of Compound Library HTS High-Throughput Screening (e.g., Calcium Assay) VS->HTS Binding Radioligand Binding Assay (Ki determination) HTS->Binding Functional Functional Assay (cAMP accumulation, pA2) Binding->Functional Cellular Cell-Based Assay (Calcium influx, IC50) Functional->Cellular Pain_Model Animal Model of Disease (e.g., Inflammatory Pain) Cellular->Pain_Model PK_PD Pharmacokinetic/Pharmacodynamic Studies Pain_Model->PK_PD SAR Structure-Activity Relationship (SAR) Studies PK_PD->SAR SAR->VS Iterative Improvement

General Workflow for P2Y12 Receptor Antagonist Discovery.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of P2Y12 receptor antagonists like this compound. Disclaimer: These are generalized methods and may not reflect the exact protocols used in the cited literature for this compound.

Radioligand Binding Assay (Determination of Kᵢ)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for the P2Y12 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or human platelet membranes.

  • Radioligand: [³H]-PSB-0413 (a P2Y12 selective antagonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeSAMP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of diluted this compound.

    • 50 µL of [³H]-PSB-0413 at a concentration near its Kₔ (e.g., 1-2 nM).

    • 50 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay (Determination of IC₅₀)

This protocol outlines a method to measure the inhibitory effect of this compound on ADP-induced intracellular calcium mobilization in a human monocytic cell line (THP-1).

Materials:

  • Cells: THP-1 cells.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Agonist: Adenosine diphosphate (ADP).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

  • Culture THP-1 cells to the appropriate density.

  • Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Resuspend the cells in assay buffer and add them to a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 10-15 minutes at room temperature.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of ADP (e.g., a concentration that elicits a submaximal response, EC₈₀) to stimulate calcium influx.

  • Record the fluorescence signal over time.

  • Calculate the peak fluorescence response for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of the ADP-induced calcium response against the logarithm of the this compound concentration.

In Vivo Model of Inflammatory Pain (CFA-Induced Hyperalgesia)

This protocol describes the use of a complete Freund's adjuvant (CFA)-induced model of inflammatory pain in rats to evaluate the antihyperalgesic effects of this compound.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Inflammatory Agent: Complete Freund's Adjuvant (CFA).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Behavioral Testing Apparatus: von Frey filaments (for mechanical hyperalgesia) or a plantar test apparatus (for thermal hyperalgesia).

Procedure:

  • Acclimatize the rats to the testing environment and handling for several days before the experiment.

  • Measure baseline nociceptive thresholds (mechanical or thermal) for each rat.

  • Induce inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw.

  • At a predetermined time after CFA injection (e.g., 24 or 48 hours), when hyperalgesia is established, administer this compound via the desired route (e.g., intrathecal injection).

  • Assess the nociceptive thresholds at various time points after this compound administration (e.g., 15, 30, 60, and 120 minutes).

  • For mechanical hyperalgesia, use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

  • For thermal hyperalgesia, use a plantar test apparatus to measure the paw withdrawal latency in response to a radiant heat source.

  • Compare the post-drug withdrawal thresholds/latencies to the pre-drug and baseline values to determine the antihyperalgesic effect of this compound.

Conclusion

This compound is a valuable research tool and a potential lead compound for the development of novel antiplatelet therapies. Its direct-acting, competitive antagonism of the P2Y12 receptor provides a clear and well-defined mechanism of action. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the fields of purinergic signaling, thrombosis, and drug discovery. The provided visualizations serve to further clarify the intricate signaling pathways and the logical flow of experimental investigation in this area.

References

PSB-0739: A Comprehensive Technical Guide to its P2Y12 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of PSB-0739 for the P2Y12 receptor, a critical target in thrombosis and hemostasis. This document outlines quantitative binding data, detailed experimental methodologies for its determination, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity of this compound

This compound is a potent and selective antagonist of the P2Y12 receptor.[1][2][3] Its high affinity has been quantified through various experimental assays, with the inhibition constant (Ki) being a key parameter.

ParameterValueSpecies/SystemAssay TypeReference
Ki 24.9 nMHuman Platelet MembranesRadioligand Displacement Assay ([3H]PSB-0413)[1][2][3][4]
pKi 7.6HumanInhibition Constant[4]
pA2 9.8Human P2Y12 ReceptorCompetitive Antagonist Activity[1][3][4]
IC50 5.4 ± 1.8 μMTHP-1 Human Monocytic CellsADP-evoked Ca2+ Response[1][3]

Experimental Protocols

The determination of the binding affinity of this compound for the P2Y12 receptor is primarily achieved through radioligand binding assays. Functional assays, such as the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, further characterize its antagonist activity.

Radioligand Displacement Binding Assay for Ki Determination

This protocol describes a competitive binding experiment to determine the Ki value of this compound using a radiolabeled antagonist, such as [3H]PSB-0413.

a. Materials and Reagents:

  • Biological Material: Human platelet membranes or membranes from cells recombinantly expressing the human P2Y12 receptor (e.g., CHO cells).

  • Radioligand: [3H]PSB-0413 (a selective P2Y12 antagonist).[5][6]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled P2Y12 antagonist (e.g., 1 mM ADP).[5]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.5), EDTA (1 mM), MgCl2 (5 mM), NaCl (100 mM).[5]

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[5]

  • Scintillation Counter and Cocktail.

b. Methodology:

  • Membrane Preparation:

    • Prepare platelet membranes from whole blood via centrifugation and homogenization in a cold lysis buffer.

    • Alternatively, use membranes from cultured cells expressing the P2Y12 receptor.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add the following in sequence:

      • 150 µL of the membrane preparation (approximately 20 µg of protein).[5]

      • 50 µL of varying concentrations of the test compound (this compound) or buffer for total binding.

      • 50 µL of the radioligand ([3H]PSB-0413) at a concentration close to its Kd (e.g., 0.030 to 50 nM).[5]

      • For non-specific binding determination, add 50 µL of a saturating concentration of an unlabeled P2Y12 antagonist.[5]

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[5]

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]

  • Quantification:

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay assesses the functional antagonism of this compound by measuring its ability to counteract the ADP-induced inhibition of adenylyl cyclase, thereby affecting intracellular cAMP levels.

a. Materials and Reagents:

  • Biological Material: P2Y12-expressing cells (e.g., CHO cells) or human platelets.

  • Test Compound: this compound.

  • Agonist: ADP or a more stable analog like 2-MeSADP.

  • Adenylyl Cyclase Stimulator: Forskolin or Prostaglandin E1 (PGE1).

  • Cell Lysis Buffer: 0.1 M HCl.[7]

  • cAMP Assay Kit: A commercially available kit (e.g., ELISA or HTRF-based).

b. Methodology:

  • Cell Preparation:

    • Culture P2Y12-expressing cells to an appropriate density.

    • On the day of the assay, harvest and resuspend the cells in a suitable stimulation buffer.

  • Assay Setup:

    • In a 96-well plate, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 10 minutes).[4]

    • Add an adenylyl cyclase stimulator (e.g., forskolin) to all wells to increase basal cAMP levels.

    • Stimulate the cells with a P2Y12 agonist (e.g., 2-MeSADP).

  • Incubation:

    • Incubate the plate for a specified time to allow for changes in cAMP levels (e.g., 5 minutes to 3.5 hours).[4][7]

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by adding a cell lysis buffer (e.g., 0.1 M HCl).[7]

    • Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels as a function of the this compound concentration.

    • Determine the IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the P2Y12 receptor signaling pathway and the experimental workflow for determining binding affinity.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP Platelet_Activation Platelet Activation (Aggregation, Degranulation) VASP_P->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation

Caption: P2Y12 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare P2Y12-expressing Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, this compound, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

References

PSB-0739: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of PSB-0739, a potent and selective P2Y12 receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols.

Chemical Structure and Properties

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt
CAS Number 1052087-90-7 (sodium salt)
Chemical Formula C26H17N3Na2O8S2
Molecular Weight 609.54 g/mol
Appearance Solid[1]
Solubility Soluble to 25 mM in water. Soluble in DMSO (10 mM).[1]
Storage Desiccate at room temperature. For long-term storage as a solid powder, -20°C for 12 months is recommended. In solvent, store at -80°C for up to 6 months.[1]
Purity ≥95% (HPLC)

Pharmacological Properties

This compound is a high-affinity and potent antagonist of the human P2Y12 receptor, a key receptor in platelet activation and aggregation.[2] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation.

Table 2: Pharmacological Data for this compound

ParameterValueSpecies/SystemReference(s)
Target P2Y12 receptorHuman[2]
Mechanism of Action Competitive antagonistHuman[1][2]
Ki 24.9 nMHuman P2Y12 receptor[1]
pA2 9.8Human P2Y12 receptor[1][2]
EC50 (ADP-evoked Ca2+ response) 5.4 ± 1.8 µMTHP-1 cells[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit. Upon activation by ADP, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.

Simultaneously, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that increase intracellular calcium and promote granule secretion. These pathways converge to induce a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. By blocking the initial step of ADP binding, this compound effectively inhibits these downstream signaling events.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PSB0739 This compound PSB0739->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC αi PI3K PI3K Gi->PI3K βγ cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA VASP VASP-P PKA->VASP Phosphorylation VASP_dephospho VASP VASP->VASP_dephospho Dephosphorylation (promotes aggregation) GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP_dephospho->GPIIbIIIa_inactive Akt Akt PI3K->Akt Ca_release Ca²⁺ Release & Granule Secretion Akt->Ca_release Ca_release->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Platelet_Aggregation Platelet Aggregation GPIIbIIIa_active->Platelet_Aggregation Fibrinogen Binding

P2Y12 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Assays

This assay measures the effect of this compound on platelet aggregation in response to an agonist like ADP.

  • Materials:

    • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[3]

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3]

    • This compound stock solution (in water or DMSO).

    • ADP stock solution.

    • Saline.

    • Light transmission aggregometer.

    • Cuvettes with stir bars.

  • Procedure:

    • PRP and PPP Preparation:

      • Centrifuge whole blood at 200 x g for 10-15 minutes at room temperature to obtain PRP.[3]

      • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[3]

    • Assay Setup:

      • Adjust the PRP platelet count with PPP if necessary.

      • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Experiment:

      • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

      • Add this compound at desired final concentrations and incubate for a specified time (e.g., 2-5 minutes).

      • Add ADP to induce aggregation (e.g., 5-20 µM final concentration).

      • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Data Analysis:

      • Determine the maximum percentage of aggregation for each condition.

      • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.

This assay assesses the ability of this compound to inhibit ADP-induced intracellular calcium mobilization in cells expressing the P2Y12 receptor.

  • Materials:

    • Cells expressing the human P2Y12 receptor (e.g., CHO-K1 or THP-1 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]

    • This compound stock solution.

    • ADP stock solution.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Preparation:

      • Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading:

      • Wash cells with assay buffer.

      • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

      • Wash the cells to remove excess dye.

    • Experiment:

      • Place the plate in the fluorescence plate reader maintained at 37°C.

      • Add this compound at various concentrations to the wells and incubate for a specified time.

      • Establish a baseline fluorescence reading.

      • Inject ADP to stimulate the cells and immediately begin recording fluorescence intensity over time.

    • Data Analysis:

      • Measure the peak fluorescence intensity or the area under the curve for each well.

      • Calculate the percentage of inhibition of the ADP response by this compound.

      • Determine the IC50 value for this compound.

This assay determines the binding affinity (Ki) of this compound to the P2Y12 receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human P2Y12 receptor.

    • Radiolabeled P2Y12 antagonist (e.g., [³H]-PSB-0739 or another suitable radioligand).

    • This compound (unlabeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Assay Setup:

      • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

      • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).

    • Incubation:

      • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration:

      • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

      • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Counting:

      • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of unlabeled this compound to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Models

This model is used to evaluate the analgesic effects of this compound in a state of persistent inflammatory pain.[1][5]

  • Animals:

    • Adult male Sprague-Dawley rats or C57BL/6 mice.[1][5]

  • Procedure:

    • Induction of Inflammation:

      • Induce inflammation by a single intraplantar injection of CFA (e.g., 100-150 µL) into the plantar surface of one hind paw.[1][5]

    • Drug Administration:

      • Administer this compound via the desired route (e.g., intrathecal, intraperitoneal) at various doses at a specific time point after CFA injection (e.g., 24 or 48 hours).[6]

    • Behavioral Testing:

      • Assess mechanical allodynia using von Frey filaments to measure the paw withdrawal threshold.

      • Assess thermal hyperalgesia using a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

      • Conduct behavioral testing at baseline (before CFA) and at multiple time points after drug administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies between the vehicle-treated and this compound-treated groups.

    • Determine the dose-dependent effects of this compound on reversing inflammatory pain.

CFA_Workflow cluster_setup Model Induction and Treatment cluster_assessment Assessment Baseline Baseline Behavioral Testing (von Frey, Plantar Test) CFA_injection Intraplantar CFA Injection Baseline->CFA_injection Inflammation Development of Inflammation (24-48 hours) CFA_injection->Inflammation Drug_admin This compound Administration (e.g., intrathecal) Inflammation->Drug_admin Post_treatment_testing Post-treatment Behavioral Testing (Multiple Time Points) Drug_admin->Post_treatment_testing Data_analysis Data Analysis (Paw Withdrawal Threshold/Latency) Post_treatment_testing->Data_analysis

CFA-Induced Inflammatory Pain Experimental Workflow

This model is used to assess the efficacy of this compound in alleviating neuropathic pain.[2][7]

  • Animals:

    • Adult male Wistar or Sprague-Dawley rats.[2][7]

  • Procedure:

    • Surgical Procedure:

      • Anesthetize the animal.

      • Expose the sciatic nerve in one hind limb.

      • Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a silk suture.[2]

      • Close the incision in layers.

    • Post-operative Care and Development of Neuropathy:

      • Allow the animals to recover for several days to a week for the neuropathic pain to develop.

    • Drug Administration:

      • Administer this compound at various doses and routes as required for the study.

    • Behavioral Testing:

      • Measure mechanical allodynia using von Frey filaments.

      • Assess thermal hyperalgesia using the plantar test.

      • Conduct testing at baseline (before surgery) and at multiple time points after drug administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies between the sham-operated, vehicle-treated, and this compound-treated groups.

    • Evaluate the ability of this compound to reverse neuropathic pain behaviors.

References

The Discovery and Development of PSB-0739: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a non-nucleotide, competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation and has emerged as a significant target in thrombosis, inflammation, and neuropathic pain.[1][2] Unlike thienopyridine antiplatelet drugs such as clopidogrel, this compound does not require metabolic activation to exert its pharmacological effect.[3] It is a derivative of anthraquinone, developed through systematic structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of earlier P2Y12 receptor antagonists.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its pharmacological profile.

Table 1: In Vitro Affinity and Potency of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 24.9 nMHuman PlateletsRadioligand Binding Assay[4]
pA2 9.8CHO cells expressing human P2Y12Functional cAMP Assay[4]
IC50 5.4 ± 1.8 μMTHP-1 cellsADP-evoked Ca2+ response[1][4]

Table 2: In Vivo Efficacy of this compound

ModelAdministrationDose RangeMinimal Effective Dose (mED)EffectReference
Inflammatory and Neuropathic PainIntrathecal0.01 - 0.3 mg/kg0.1 mg/kgAntihyperalgesic[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are reconstructed based on the available literature and general laboratory practices. For precise experimental details, consultation of the primary research articles is recommended.

Radioligand Binding Assay for P2Y12 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor.

Materials:

  • Human platelet membranes

  • [3H]PSB-0413 (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a suspension of human platelet membranes in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]PSB-0413, and varying concentrations of this compound.

  • Initiate the binding reaction by adding the platelet membrane suspension to each well.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PSB-0413 (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for P2Y12 Receptor Antagonism

Objective: To determine the functional potency (pA2) of this compound as a P2Y12 receptor antagonist.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Cell culture medium

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • 2-Methylthio-ADP (2-MeSADP; P2Y12 receptor agonist)

  • This compound (test compound)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the CHO-P2Y12 cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulate the cells with a fixed concentration of forskolin and varying concentrations of 2-MeSADP in the presence of this compound.

  • Incubate for a period sufficient to allow for changes in reporter gene expression (e.g., 4-6 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Construct concentration-response curves for 2-MeSADP in the absence and presence of different concentrations of this compound.

  • Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Visualizations: Signaling Pathways and Discovery Workflow

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gαi/βγ P2Y12->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Activation (via Gβγ) cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Platelet_Activation Platelet Activation (Aggregation, Degranulation) PKA->Platelet_Activation Inhibition Akt Akt PI3K->Akt Activation Akt->Platelet_Activation Stimulation PSB0739 This compound PSB0739->P2Y12 Antagonism

Caption: P2Y12 receptor signaling pathway and the antagonistic action of this compound.

GPCR Antagonist Drug Discovery Workflow

GPCR_Antagonist_Discovery Target_ID Target Identification (P2Y12 Receptor) Assay_Dev Assay Development (Binding & Functional) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Improved Potency & Selectivity Preclinical Preclinical Development (In vivo models) Lead_Opt->Preclinical Drug-like Properties Clinical Clinical Trials Preclinical->Clinical

References

The Function and Pharmacological Profile of PSB-0739: A P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0739 is a potent and selective, non-nucleotide competitive antagonist of the P2Y12 receptor, a crucial component in platelet aggregation and a significant target in thrombosis and inflammation. This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological properties of this compound. It includes a detailed summary of its in vitro and in vivo activities, structured quantitative data, and explicit experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its scientific applications.

Core Function and Mechanism of Action

This compound functions as a high-affinity antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[1][2][3] The endogenous ligand for the P2Y12 receptor is adenosine (B11128) diphosphate (B83284) (ADP). Upon ADP binding, the P2Y12 receptor couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is fundamental to platelet activation and aggregation.

This compound competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting this downstream signaling.[1][3] Unlike thienopyridine drugs such as clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation.[2][4] This direct antagonism prevents platelet aggregation, making this compound a valuable tool for research in thrombosis and hemostasis.

Beyond its role in platelet aggregation, the P2Y12 receptor is also implicated in inflammatory and neuropathic pain.[5][6] this compound has been shown to exert antinociceptive effects by blocking central P2Y12 receptors, which in turn modulates cytokine production.[5][6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound across various experimental settings.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 24.9 nMHumanRadioligand Binding Assay[2][3]
pA2 9.8HumanFunctional Assay[1][3]
EC50 5.4 ± 1.8 µMTHP-1 cellsADP-evoked Ca2+ response[1][3]

Table 2: In Vivo Efficacy in Pain Models

Animal ModelAdministration RouteMinimal Effective Dose (mED)EffectReference
Inflammatory Pain (CFA-induced)Intrathecal (i.t.)0.1 mg/kgAntihyperalgesic[5]
Neuropathic PainIntrathecal (i.t.)0.1 mg/kgInhibition of mechanical hyperalgesia[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental application of this compound, the following diagrams are provided.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates PSB0739 This compound PSB0739->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Platelet Platelet Aggregation cAMP->Platelet Inhibits Platelet Aggregation Experimental_Workflow_Pain_Model cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Inflammatory or Neuropathic Pain in Rodents (e.g., CFA injection) Treatment Administer this compound (e.g., Intrathecal Injection) Induction->Treatment Behavior Behavioral Testing (e.g., Mechanical Hyperalgesia) Treatment->Behavior Biochem Biochemical Analysis (e.g., Cytokine levels in spinal cord and paw) Treatment->Biochem Analysis Compare this compound treated group to vehicle control group Behavior->Analysis Biochem->Analysis

References

The Role of PSB-0739 in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. A key mediator of platelet aggregation is the P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Consequently, the P2Y12 receptor has emerged as a major target for antiplatelet therapies. This technical guide provides an in-depth overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor, and its role in the inhibition of platelet aggregation.

This compound is a non-nucleotide, competitive antagonist of the human P2Y12 receptor.[1][2] Unlike thienopyridine-based drugs such as clopidogrel, this compound does not require metabolic activation, allowing for direct and predictable inhibition of the P2Y12 receptor.[2][3] This guide will detail the quantitative pharmacology of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Data on this compound Activity

The potency and competitive nature of this compound as a P2Y12 receptor antagonist have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeCell/Tissue TypeReference
Ki 24.9 nMRadioligand Binding Assay ([³H]PSB-0413 displacement)Human Platelet Membranes[1][2]
pA₂ 9.8Functional Antagonism (cAMP production assay)CHO cells expressing human P2Y12[1]
IC₅₀ 5.4 ± 1.8 µMADP-evoked Ca²⁺ responseTHP-1 cells[1]

Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi signaling cascade is initiated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These events ultimately result in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. This compound, by competitively blocking the P2Y12 receptor, prevents these downstream signaling events.

P2Y12_Signaling_Pathway cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates Gi_protein Gi Protein P2Y12_Receptor->Gi_protein Activates This compound This compound This compound->P2Y12_Receptor Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits PI3K PI3K Gi_protein->PI3K Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases GPIIb_IIIa_Activation GPIIb/IIIa Activation cAMP->GPIIb_IIIa_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa_Activation Promotes Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation

P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections describe the protocols for key experiments.

Radioligand Binding Assay for P2Y12 Receptor

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the P2Y12 receptor, providing data on its binding affinity (Ki).

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Platelet Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]PSB-0413 and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC₅₀ and Ki determination) Quantify->Analyze End End Analyze->End

Workflow for a P2Y12 radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Human platelets are isolated from whole blood by centrifugation.

    • Platelet membranes are prepared by homogenization and subsequent centrifugation steps to isolate the membrane fraction.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, incubate a fixed amount of platelet membrane protein with a constant concentration of the radioligand [³H]PSB-0413.

    • Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]PSB-0413 against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of this compound to inhibit platelet aggregation initiated by ADP.

Platelet_Aggregation_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Pre-incubate Pre-incubate PRP with this compound Prepare_PRP->Pre-incubate Induce_Aggregation Induce Aggregation with ADP Pre-incubate->Induce_Aggregation Measure_Aggregation Measure Light Transmittance Induce_Aggregation->Measure_Aggregation Analyze Data Analysis (% Inhibition) Measure_Aggregation->Analyze End End Analyze->End

Workflow for an ADP-induced platelet aggregation assay.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control at 37°C for a specified time.

    • Place the PRP sample in an aggregometer cuvette with a stir bar.

    • Add a standard concentration of ADP to induce platelet aggregation.

    • Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • The maximum aggregation percentage is determined, and the inhibitory effect of this compound is calculated relative to the vehicle control.

    • Dose-response curves can be generated to determine the IC₅₀ value of this compound for the inhibition of ADP-induced platelet aggregation.

Measurement of Intracellular cAMP Levels

This assay determines the effect of this compound on the P2Y12 receptor-mediated inhibition of adenylyl cyclase and subsequent changes in intracellular cAMP levels.

Methodology:

  • Platelet Preparation:

    • Isolate washed platelets from whole blood.

  • cAMP Assay:

    • Pre-incubate the washed platelets with this compound or vehicle control.

    • Stimulate the platelets with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of ADP.

    • Stop the reaction and lyse the platelets to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Compare the cAMP levels in platelets treated with this compound and ADP to those treated with ADP alone to determine the extent to which this compound reverses the ADP-induced inhibition of cAMP production.

Conclusion

This compound is a highly potent and selective competitive antagonist of the P2Y12 receptor. Its direct-acting nature provides a significant advantage in the study of P2Y12 receptor pharmacology and as a lead compound for the development of novel antiplatelet therapies. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other P2Y12 inhibitors. The quantitative data underscores its high affinity for the P2Y12 receptor and its efficacy in inhibiting ADP-mediated platelet activation and aggregation. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

The P2Y12 Receptor Antagonist PSB-0739: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of PSB-0739 in neuroscience research. This compound is a potent and selective antagonist of the P2Y12 receptor, a key player in purinergic signaling within the central nervous system (CNS). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical models, and visualizes relevant pathways and workflows.

Core Compound Properties and Mechanism of Action

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor.[1] Its high affinity and specificity make it a valuable tool for dissecting the physiological and pathological roles of P2Y12 signaling in the brain and spinal cord. Unlike some other P2Y12 antagonists, such as clopidogrel, this compound does not require metabolic activation, allowing for direct and predictable effects in both in vitro and in vivo studies.[2][3]

The P2Y12 receptor, a Gαi-coupled protein, is prominently expressed on microglia, the resident immune cells of the CNS.[4][5] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling is crucial for microglial chemotaxis, activation, and surveillance of the neuronal microenvironment.[5]

By blocking the P2Y12 receptor, this compound effectively inhibits these downstream signaling events. This has significant implications for neuroinflammatory processes, neuronal function, and the development of pathological states such as neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity and its effects in various experimental paradigms.

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 24.9 nMHuman P2Y12 Receptor[1][2][6]
pA2 Value 9.8Human P2Y12 Receptor[1][6]
IC50 (ADP-evoked Ca2+ response) 5.4 ± 1.8 µMTHP-1 cells[1][6]

Table 1: In Vitro Pharmacological Data for this compound

ApplicationAnimal ModelDosage & RouteKey FindingsReference
Inflammatory Pain Rat (CFA-induced)0.01 - 0.3 mg/kg (intrathecal)Dose-dependent reduction in mechanical hyperalgesia. Attenuation of spinal IL-1β and peripheral cytokine (TNF-α, IL-6, IL-10) upregulation.[7][8][7][8]
Neuropathic Pain Rat (sciatic nerve ligation)0.01 - 0.1 mg/kg (intrathecal)Dose-dependent inhibition of mechanical hyperalgesia.[7][7]
Microglial Surveillance MouseAcute intracisternal injectionReduced lifetime of somatic microglia-neuron junctions.[5][5]

Table 2: In Vivo Efficacy of this compound in Neuroscience Research Models

Experimental Protocols

Induction and Assessment of Inflammatory Pain (Complete Freund's Adjuvant Model)

This protocol describes the induction of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) and the subsequent assessment of mechanical hyperalgesia.

Materials:

  • Male Wistar rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Sterile saline

  • Von Frey filaments

  • Intrathecal injection setup (Hamilton syringe, 30-gauge needle)

Procedure:

  • Induction of Inflammation: A single subcutaneous injection of 100 µL of CFA is administered into the plantar surface of the rat's right hind paw. The contralateral paw receives an equal volume of sterile saline.

  • Intrathecal Administration of this compound:

    • Rats are anesthetized.

    • A 30-gauge needle attached to a Hamilton syringe is inserted between the L5 and L6 vertebrae to deliver this compound (dissolved in sterile saline) directly into the cerebrospinal fluid.

    • Effective doses range from 0.01 to 0.3 mg/kg.[7]

  • Assessment of Mechanical Hyperalgesia (Von Frey Test):

    • Rats are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

    • Measurements are taken before and at various time points after CFA injection and this compound administration.

Evaluation of Cytokine Levels in Spinal Cord and Paw Tissue

This protocol outlines the procedure for measuring cytokine levels following the induction of inflammatory pain and treatment with this compound.

Materials:

  • Spinal cord (lumbar region) and paw tissue from experimental animals

  • ELISA kits for IL-1β, TNF-α, IL-6, and IL-10

  • Tissue homogenization buffer

  • Protein assay kit

Procedure:

  • Tissue Collection and Homogenization:

    • At the end of the behavioral experiment, animals are euthanized, and the lumbar spinal cord and paw tissue are rapidly dissected.

    • Tissues are homogenized in ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • The total protein concentration in the homogenates is determined using a standard protein assay.

  • Cytokine Measurement (ELISA):

    • ELISA is performed according to the manufacturer's instructions to quantify the levels of IL-1β, TNF-α, IL-6, and IL-10 in the tissue homogenates.

    • Cytokine levels are normalized to the total protein concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of P2Y12 Receptor and Inhibition by this compound

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Pharmacological Intervention ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gai Gαi P2Y12->Gai Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gai->AC Inhibits Microglial_Activation Microglial Activation (Chemotaxis, Cytokine Release) cAMP->Microglial_Activation Leads to PSB0739 This compound PSB0739->P2Y12 Blocks

Caption: P2Y12 receptor signaling cascade and its inhibition by this compound.

Experimental Workflow for Investigating this compound in an Inflammatory Pain Model

Experimental_Workflow cluster_phase1 Phase 1: Induction & Treatment cluster_phase2 Phase 2: Data Collection cluster_phase3 Phase 3: Analysis A Animal Acclimation B Baseline Behavioral Testing (Von Frey) A->B C CFA Injection (Right Hind Paw) B->C D Intrathecal this compound Administration C->D E Post-treatment Behavioral Testing (Von Frey at multiple time points) D->E F Euthanasia & Tissue Collection (Spinal Cord, Paw) E->F G Cytokine Analysis (ELISA) (IL-1β, TNF-α, IL-6, IL-10) F->G H Data Analysis & Interpretation G->H

Caption: Workflow for studying this compound's effects in a rat model of inflammatory pain.

Logical Relationship of this compound's Anti-inflammatory and Analgesic Effects

Logical_Relationship cluster_cause Initiating Event cluster_cellular Cellular Response cluster_effect Pathophysiological Outcome cluster_intervention Therapeutic Intervention A Tissue Injury / Inflammation B ADP Release A->B C Microglial P2Y12 Receptor Activation B->C D Microglial Activation & Pro-inflammatory Cytokine Release (IL-1β, TNF-α, etc.) C->D E Central Sensitization D->E F Neuropathic/Inflammatory Pain E->F G This compound G->C Inhibits

Caption: The role of this compound in disrupting the neuroinflammatory cascade leading to pain.

Conclusion

This compound is a powerful and selective tool for investigating the role of the P2Y12 receptor in neuroscience research. Its utility has been demonstrated in studies of neuroinflammation, microglial function, and pain pathophysiology. The detailed protocols and data presented in this guide are intended to facilitate the design and implementation of further research into the therapeutic potential of P2Y12 receptor antagonism for a variety of neurological disorders.

References

The P2Y12 Receptor Antagonist PSB-0739: A Technical Guide to its Effects on Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in a wide array of neurological disorders. Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is a key regulator of microglial function. The P2Y12 receptor, a G-protein coupled receptor primarily expressed on microglia in the CNS, has emerged as a critical modulator of microglial activation, motility, and surveillance. This technical guide provides an in-depth overview of the effects of PSB-0739, a potent and selective P2Y12 receptor antagonist, on microglial activation. We will delve into the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Microglial Function

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on various aspects of microglial activation.

ParameterExperimental ModelTreatment DetailsKey FindingReference
Electrophysiology Mouse spinal cord slices2 µM this compoundSignificantly reduced the amplitude of ATP-induced outward K+ current by 50%.[1][1]
Cytokine Production Rat model of inflammatory pain (Complete Freund's Adjuvant-induced)0.3 mg/kg this compound (intrathecal)Attenuated the CFA-induced expression of IL-1β, TNF-α, and IL-6 in the spinal cord.[2][2]
Microglial Surveillance In vivo two-photon microscopy in miceAcute intra-cisterna magna administration of this compoundSignificantly reduced the lifetime of somatic microglia-neuron junctions.[3][3]
Sleep Regulation In vivo intracerebroventricular infusion in mice1mM this compound (2 µl)Caused a significant decrease in NREM sleep and an increase in wakefulness.[4][5][4][5]
Neuropathic Pain Rat model of partial sciatic nerve ligationIntrathecal administration of a P2Y12 antagonistSuppressed the development of pain behaviors and the phosphorylation of p38 MAPK in spinal microglia.[6][6]

Signaling Pathways

The antagonism of the P2Y12 receptor by this compound disrupts a key signaling cascade that governs microglial activation and chemotaxis. The following diagram illustrates the canonical P2Y12 signaling pathway in microglia and the point of intervention for this compound.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates PSB0739 This compound (Antagonist) PSB0739->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA/ROCK Gi->RhoA Activates Chemotaxis Chemotaxis & Process Extension Gi->Chemotaxis Promotes cAMP ↓ cAMP AC->cAMP Reduces Production cAMP->Chemotaxis Inhibits p38 p38 MAPK Activation Microglial Activation (Morphological Changes, Cytokine Release) p38->Activation RhoA->p38 Activates

P2Y12 receptor signaling pathway in microglia.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglial activation.

Microglia Isolation and Culture

Objective: To obtain a pure population of primary microglia for in vitro assays.

Protocol:

  • Tissue Dissociation:

    • Euthanize neonatal (P0-P3) mouse or rat pups via an approved method.

    • Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in a dissociation solution containing papain (20 U/ml) and DNase I (0.005%) for 30 minutes at 37°C.

    • Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Mixed Glial Culture:

    • Plate the cell suspension in T75 flasks coated with poly-D-lysine in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Culture for 7-10 days, allowing astrocytes to form a confluent monolayer with microglia growing on top.

  • Microglia Isolation:

    • Shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach microglia.

    • Collect the supernatant and centrifuge at 300 x g for 5 minutes.

    • Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity can be assessed by immunocytochemistry for microglial markers like Iba1 or CD11b.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on ATP-induced ion currents in microglia.

Protocol:

  • Cell Preparation: Plate isolated microglia on glass coverslips.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an upright microscope and perfuse with artificial cerebrospinal fluid (aCSF).

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing potassium gluconate.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single microglial cell.

    • Hold the cell at a membrane potential of -70 mV.

    • Apply ATP (e.g., 100 µM) to the perfusion bath to induce an outward K+ current.

    • After washing out the ATP, pre-incubate the cell with this compound (e.g., 2 µM) for a specified period.

    • Re-apply ATP in the presence of this compound and record the current amplitude.

  • Data Analysis: Compare the amplitude of the ATP-induced current before and after the application of this compound to determine the percentage of inhibition.

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Protocol:

  • Cell Culture and Treatment:

    • Plate primary microglia in 24-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the microglia with an activating agent, such as lipopolysaccharide (LPS; 100 ng/mL), for 24 hours.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).

    • Follow the manufacturer's instructions, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations in the samples based on the standard curve.

Microglial Morphology Analysis (Sholl Analysis)

Objective: To quantitatively assess changes in microglial morphology in response to this compound treatment.

Protocol:

  • Immunocytochemistry:

    • Culture microglia on coverslips and treat with this compound and/or an activating stimulus.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.2% Triton X-100.

    • Block with 5% normal goat serum.

    • Incubate with a primary antibody against a microglial marker (e.g., Iba1).

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a DAPI-containing mounting medium.

  • Image Acquisition:

    • Acquire z-stack images of individual microglia using a confocal microscope.

  • Sholl Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the Sholl Analysis plugin).

    • Create a maximum intensity projection of the z-stack.

    • Define the cell body as the center of a series of concentric circles with increasing radii.

    • Quantify the number of intersections of microglial processes with each concentric circle.

  • Data Analysis: Plot the number of intersections as a function of the distance from the soma. This provides a quantitative measure of process ramification and complexity.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on microglial activation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microglia_Isolation Microglia Isolation (Primary Culture) Cell_Treatment Treatment with this compound +/- Stimulus (e.g., LPS, ATP) Microglia_Isolation->Cell_Treatment Morphology Morphological Analysis (Immunocytochemistry, Sholl Analysis) Cell_Treatment->Morphology Cytokine Cytokine Release Assay (ELISA) Cell_Treatment->Cytokine Electro Electrophysiology (Patch Clamp) Cell_Treatment->Electro Chemotaxis Chemotaxis Assay (Boyden Chamber) Cell_Treatment->Chemotaxis Animal_Model Animal Model of Disease (e.g., Neuropathic Pain, Stroke) PSB_Admin This compound Administration (e.g., Intrathecal, ICV) Animal_Model->PSB_Admin Behavior Behavioral Analysis (e.g., Pain Thresholds) PSB_Admin->Behavior IHC Immunohistochemistry (Iba1, p-p38) PSB_Admin->IHC Imaging In Vivo Imaging (Two-Photon Microscopy) PSB_Admin->Imaging

General experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y12 receptor in microglial function. By selectively antagonizing this receptor, this compound has been shown to modulate key aspects of microglial activation, including ion channel activity, cytokine release, and cellular morphology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and target P2Y12-mediated neuroinflammation. Further investigation into the therapeutic potential of P2Y12 receptor antagonists like this compound is warranted for a range of neurological disorders characterized by microglial activation.

References

PSB-0739: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document consolidates key chemical and pharmacological data, details experimental methodologies, and illustrates relevant biological pathways to support its application in research and drug development.

Core Compound Information

IdentifierValueReference
CAS Number 1052087-90-7[1][2][3][4][5]
Molecular Weight 609.54 g/mol [1][3][6]
Molecular Formula C₂₆H₁₇N₃Na₂O₈S₂[1][2][3]

Pharmacological Data

This compound is a non-nucleotide derivative that acts as a high-affinity, competitive antagonist of the human P2Y12 receptor.[2][3][4] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.[5]

ParameterValueCell/SystemReference
Ki 24.9 nMHuman P2Y12 Receptor[2][3][4]
pA₂ 9.8Human P2Y12 Receptor[2][4]
EC₅₀ 5.4 ± 1.8 μMADP-evoked Ca²⁺ responses in THP-1 cells[2][4]

Mechanism of Action and Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent platelet activation and aggregation. This compound competitively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates This compound This compound This compound->P2Y12R Inhibits G_alpha_i Gαi P2Y12R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

P2Y12 Receptor Signaling Pathway

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, fasting volunteers into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP will serve as the reference (100% aggregation).

2. Assay Procedure:

  • Pre-warm PRP aliquots to 37°C.

  • Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time.

  • Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading.

  • Initiate platelet aggregation by adding a known concentration of ADP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • The maximum percentage of aggregation is calculated relative to the PPP reference.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (Sodium Citrate) B Centrifuge (Low Speed) to get PRP A->B C Centrifuge (High Speed) to get PPP A->C D Pre-warm PRP to 37°C B->D I Calculate % Aggregation (vs. PPP) C->I E Incubate PRP with This compound or Vehicle D->E F Measure Baseline in Aggregometer E->F G Add ADP to Initiate Aggregation F->G H Record Light Transmission G->H H->I J Determine IC₅₀ of this compound I->J

Platelet Aggregation Assay Workflow

In Vivo Applications

This compound has been utilized in various rodent models to investigate the role of the P2Y12 receptor in different physiological and pathological processes. For instance, intrathecal administration of this compound has been shown to have a dose-dependent antihyperalgesic effect in models of inflammatory and neuropathic pain. In these studies, this compound attenuated mechanical hyperalgesia and reduced the production of pro-inflammatory cytokines.

This technical guide serves as a starting point for researchers working with this compound. For specific experimental applications, it is recommended to consult the primary literature for detailed protocols and methodologies.

References

PSB-0739 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on PSB-0739, a potent and selective antagonist of the P2Y12 receptor. This document outlines its procurement, key technical data, mechanism of action, and detailed experimental protocols for its characterization.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of research chemicals. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

SupplierWebsiteNotes
Tocris Bioscience --INVALID-LINK--A well-established supplier of high-purity life science reagents.
MedchemExpress --INVALID-LINK--Offers a wide range of bioactive small molecules for research.
Probechem Biochemicals --INVALID-LINK--Specializes in chemical probes and inhibitors for life science research.
R&D Systems --INVALID-LINK--A brand of Bio-Techne, offering a broad portfolio of research reagents.
AbMole BioScience --INVALID-LINK--A global supplier of chemical and biological research products.
Biosynth --INVALID-LINK--Provides a range of chemical and biological products for research and diagnostics.
Fisher Scientific --INVALID-LINK--A major distributor of scientific products, including those from Tocris Bioscience.

Technical Data

A summary of the key physicochemical and pharmacological properties of this compound is provided below.

PropertyValueReference
Chemical Name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[1]
Molecular Formula C₂₆H₁₇N₃Na₂O₈S₂[1]
Molecular Weight 609.54 g/mol [1]
CAS Number 1052087-90-7[1]
Purity ≥95% (typically assessed by HPLC)[1]
Solubility Soluble in water (up to 25 mM)[1]
Storage Store at room temperature, desiccated. For stock solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[2]
Mechanism of Action Competitive antagonist of the P2Y12 receptor.[2][3]
Ki 24.9 nM for the human P2Y12 receptor[2][3]
pA₂ 9.8 for the human P2Y12 receptor[2][3]

Mechanism of Action and Signaling Pathway

This compound is a non-nucleotide competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gi alpha subunit. The binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y12 receptor initiates a signaling cascade that is crucial for platelet activation and aggregation. This compound blocks this process by preventing ADP from binding to the receptor.

The downstream signaling of the P2Y12 receptor involves several key steps:

  • Inhibition of Adenylyl Cyclase: Upon activation, the Gi alpha subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

  • PI3K/Akt Pathway Activation: The βγ subunits of the G protein activate the Phosphoinositide 3-kinase (PI3K) pathway. This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

  • Platelet Aggregation: The culmination of these signaling events is the activation of the glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface, leading to fibrinogen binding and subsequent platelet aggregation.

By inhibiting the initial step of ADP binding, this compound effectively blocks this entire signaling cascade, thereby preventing platelet activation and aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Leads to

P2Y12 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in vitro.

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate (B86180) tubes.

  • This compound stock solution (e.g., 10 mM in water).

  • Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Assay Setup:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add PRP to the aggregometer cuvettes and allow to equilibrate at 37°C with stirring.

  • Inhibition with this compound:

    • Add various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control to the PRP and incubate for 5 minutes.

  • Induction of Aggregation:

    • Add a submaximal concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation.

  • Data Analysis:

    • Record the change in light transmission over time.

    • Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value of this compound.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (2000 x g, 20 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate Equilibrate Equilibrate PRP (37°C with stirring) PRP->Equilibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Add_Inhibitor Add this compound (or vehicle) Equilibrate->Add_Inhibitor Incubate Incubate (5 min) Add_Inhibitor->Incubate Add_Agonist Add ADP Incubate->Add_Agonist Record Record Aggregation Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate IC50 Determine IC₅₀ Calculate->IC50

Platelet Aggregation Assay Workflow
Calcium Mobilization Assay

This assay measures the ability of this compound to block the ADP-induced increase in intracellular calcium concentration in platelets or cell lines expressing the P2Y12 receptor.

Materials:

  • Isolated human platelets or a suitable cell line (e.g., CHO-K1) stably expressing the human P2Y12 receptor.

  • This compound stock solution.

  • ADP stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation and Dye Loading:

    • For adherent cells, seed them in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • For suspension cells (like platelets), adjust the cell density as required.

    • Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Add various concentrations of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

    • Measure the baseline fluorescence.

    • Inject ADP to a final concentration that elicits a submaximal response.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data to the response of the vehicle control.

    • Determine the IC₅₀ value of this compound.

Adenylyl Cyclase Activity Assay

This assay determines the effect of this compound on the ADP-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Platelet membranes or membranes from cells expressing the P2Y12 receptor.

  • This compound stock solution.

  • ADP stock solution.

  • Forskolin (an adenylyl cyclase activator).

  • ATP.

  • cAMP standard.

  • cAMP enzyme immunoassay (EIA) kit or other method for cAMP quantification.

Procedure:

  • Assay Setup:

    • In a reaction tube, combine the cell membranes, this compound or vehicle, and ADP.

    • Pre-incubate for 10 minutes at 30°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding a mixture of ATP and Forskolin.

    • Incubate for 10-15 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 3-5 minutes.

  • cAMP Quantification:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Measure the cAMP concentration in the supernatant using a cAMP EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of cAMP produced in each sample.

    • Determine the percentage of inhibition of the forskolin-stimulated adenylyl cyclase activity by ADP in the presence and absence of this compound.

Western Blot Analysis of Akt Phosphorylation

This method is used to assess the effect of this compound on the downstream signaling of the P2Y12 receptor by measuring the phosphorylation of Akt.

Materials:

  • Isolated human platelets or a suitable cell line.

  • This compound stock solution.

  • ADP stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat platelets or cells with this compound or vehicle for a specified time.

    • Stimulate the cells with ADP for a short period (e.g., 5-10 minutes).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Conclusion

This compound is a valuable research tool for studying the P2Y12 receptor's role in health and disease. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize its pharmacological properties and investigate its effects on P2Y12-mediated signaling pathways. As with any research compound, it is imperative to source this compound from a reputable supplier and to perform appropriate validation experiments.

References

Methodological & Application

Application Notes and Protocols for PSB-0739, a P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and competitive antagonist of the P2Y12 receptor, a key player in platelet aggregation and a therapeutic target for anti-thrombotic drugs.[1][2][3][4][5] Unlike some other P2Y12 antagonists, such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.[2] These characteristics make it a valuable tool for in vitro studies of P2Y12 receptor function and for the development of novel antiplatelet therapies.

This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, along with structured data presentation and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 24.9 nMHuman P2Y12 Receptor[1][2][3][4][5]
Functional Antagonism (pA2) 9.8Human P2Y12 Receptor[1][3][5]
IC50 (ADP-evoked Ca2+ response) 5.4 ± 1.8 µMTHP-1 cells[1][4][5]

Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation. Additionally, P2Y12 receptor activation can modulate intracellular calcium levels, often by potentiating the calcium release induced by Gq-coupled receptors like P2Y1. This compound, as a competitive antagonist, blocks the binding of ADP to the P2Y12 receptor, thereby preventing these downstream signaling events.

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates Ca_Mobilization Ca2+ Mobilization (Potentiation) P2Y12->Ca_Mobilization Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y12 Binds & Activates PSB0739 This compound PSB0739->P2Y12 Competitively Blocks Gi->AC Inhibits ATP ATP ATP->AC Platelet_Activation Platelet Activation (Inhibition) cAMP->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the P2Y12 receptor.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Membranes (e.g., from human platelets or cells expressing recombinant P2Y12) incubate Incubate Membranes with Radioligand (e.g., [3H]PSB-0413) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., rapid filtration) incubate->separate quantify Quantify Bound Radioactivity (e.g., liquid scintillation counting) separate->quantify analyze Data Analysis (e.g., Cheng-Prusoff equation to determine Ki) quantify->analyze

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare membranes from a source rich in P2Y12 receptors, such as washed human platelets or a cell line stably expressing the human P2Y12 receptor (e.g., CHO cells).

    • Homogenize the cells or platelets in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

      • A fixed concentration of a suitable P2Y12 receptor radioligand (e.g., [3H]PSB-0413).

      • Varying concentrations of this compound (or vehicle for total binding, and a high concentration of a known P2Y12 antagonist for non-specific binding).

      • The prepared cell membranes (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by the P2Y12 receptor agonist, ADP, in a relevant cell line such as THP-1 human monocytic cells.[1][4][5]

Experimental Workflow:

Calcium_Assay_Workflow culture Culture THP-1 Cells load Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM or Fluo-4 AM) culture->load preincubate Pre-incubate Cells with varying concentrations of this compound load->preincubate stimulate Stimulate Cells with ADP preincubate->stimulate measure Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) stimulate->measure analyze Data Analysis (Determine IC50) measure->analyze

References

Application Notes and Protocols for In Vivo Administration of PSB-0739 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0739 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in various physiological and pathological processes.[1][2] Unlike prodrugs such as clopidogrel, this compound is directly active and does not require metabolic activation.[1][2] In preclinical research, this compound is a valuable tool for investigating the role of the P2Y12 receptor in vivo, particularly in studies of pain, inflammation, and neurological disorders. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with a summary of reported quantitative data and a visualization of the relevant signaling pathway.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y12 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory Gαi subunit. The endogenous ligand for the P2Y12 receptor is adenosine (B11128) diphosphate (B83284) (ADP). Upon binding, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by ADP. This mechanism is crucial in modulating the activity of various cell types, including platelets and microglia. In the context of inflammation and pain, antagonism of the P2Y12 receptor by this compound has been shown to suppress the activation of NF-κB and the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3][4][5]

Quantitative Data from In Vivo Mouse Models

The following tables summarize the quantitative data from studies utilizing this compound in mouse and rat models.

Model Species Administration Route Dose Effect Reference
Inflammatory Pain (CFA-induced)RatIntrathecal (i.t.)0.3 mg/kgAttenuated mechanical hyperalgesia and edema.[1][4]
Inflammatory Pain (CFA-induced)RatIntrathecal (i.t.)0.3 mg/kgAttenuated CFA-induced expression of IL-1β in the spinal cord and TNF-α, IL-6, and IL-10 in the hind paw.[1][3][4]
Neuropathic Pain (Sciatic Nerve Ligation)RatIntrathecal (i.t.)0.01 - 0.1 mg/kgDose-dependent inhibition of mechanical hyperalgesia.
Chronic Inflammatory Pain (CFA-induced)MouseIntrathecal (i.t.) & IntraplantarNot specifiedRobust antihyperalgesic effect.[6]
Melanoma XenograftMouseNot specifiedNot specifiedIn combination with γ-irradiation, significantly reduced tumor volume.[7]
Parameter Species Administration Route Dose Result Reference
Motor CoordinationRatIntrathecal (i.t.)Analgesic doseNo influence on motor coordination.[1][3]
Platelet AggregationRatIntrathecal (i.t.)Analgesic doseDid not influence platelet aggregation.[1][3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in water up to 25 mM.[2] For in vivo administration, sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for central administration are recommended as vehicles.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline or aCSF

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline or aCSF to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability under these conditions should be verified.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the prepared solution at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw stability should be confirmed.

Intrathecal (i.t.) Injection in Mice

This protocol is adapted for the administration of this compound to the lumbar spinal cord of mice.

Materials:

  • Prepared this compound solution

  • Hamilton syringe (10 µL or 25 µL) with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer or platform

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Position the mouse in a prone position on a restrainer, ensuring the back is slightly arched to open the intervertebral spaces.

  • Palpate the iliac crests of the mouse; the injection site is in the intervertebral space between L5 and L6, which is located just caudal to this landmark.

  • Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the intervertebral space. A slight tail flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the desired volume of the this compound solution (typically 5-10 µL).

  • Withdraw the needle slowly and monitor the mouse for any signs of distress or paralysis.

  • Allow the mouse to recover from anesthesia on a warming pad.

Visualizations

Signaling Pathway of this compound Action

PSB0739_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates This compound This compound This compound->P2Y12R Inhibits Gai Gαi P2Y12R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces NFkB_Activation NF-κB Activation cAMP->NFkB_Activation Suppresses Inflammasome_Activation NLRP3 Inflammasome Activation cAMP->Inflammasome_Activation Suppresses Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) NFkB_Activation->Cytokine_Production Induces Inflammasome_Activation->Cytokine_Production Induces

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Administration

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare this compound Solution (Sterile Saline/aCSF) animal_prep Anesthetize and Position Mouse prep_solution->animal_prep injection Administer this compound (e.g., Intrathecal) animal_prep->injection recovery Animal Recovery and Monitoring injection->recovery data_collection Behavioral Testing/ Tissue Collection recovery->data_collection analysis Data Analysis data_collection->analysis

Caption: Experimental workflow for in vivo administration.

References

Application Notes and Protocols: Preparing PSB-0739 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSB-0739 is a potent and highly selective, non-nucleotide competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1][2] The P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to Gi proteins, plays a critical role in ADP-mediated platelet aggregation and has been implicated in pain signaling and microglial activity.[3][4] Unlike prodrugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.[5] These characteristics make it a valuable tool for in vitro and in vivo studies of P2Y12 receptor function in thrombosis, inflammation, and neuropathic pain.[3][6]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is presented below. Researchers should always refer to the batch-specific data on the Certificate of Analysis (CoA) provided by the supplier, as values like molecular weight can vary due to hydration.[5]

PropertyValueReference
Chemical Name 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[5]
Molecular Formula C₂₆H₁₇N₃Na₂O₈S₂[1][5]
Molecular Weight (M.Wt) ~609.54 g/mol (Varies by batch)[1][5]
CAS Number 1052087-90-7[2]
Appearance Solid; Green to dark green powder[1][2]
Purity ≥95% (HPLC)[5]
Binding Affinity (Ki) 24.9 nM for human P2Y12 receptor[1][2]
Solubility (Water) Up to 25 mM (15.24 mg/mL)[5]
Solubility (DMSO) Up to 10 mM[1]

P2Y12 Receptor Signaling Pathway

This compound acts by blocking the P2Y12 receptor, thereby inhibiting the downstream signaling cascade initiated by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP).

P2Y12_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Converts ATP to cAMP ADP ADP ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks Gi->AC Inhibits Response Cellular Response (e.g., Platelet Aggregation) cAMP->Response Leads to

Caption: P2Y12 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

4.1. Materials and Equipment

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter (for aqueous solutions)

4.2. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

DMSO is a common solvent for creating high-concentration stock solutions that can be stored at low temperatures.

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 0.6095 mg (using M.Wt = 609.54 g/mol ).

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x M.Wt ( g/mol ) x 1000 (mg/g)

    • Mass = 0.001 L x 0.010 mol/L x 609.54 g/mol x 1000 = 0.6095 mg

  • Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO to 0.6095 mg of this compound.

  • Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

4.3. Protocol 2: Preparation of a 25 mM Stock Solution in Water

This compound is soluble in water, which is ideal for experiments where DMSO may interfere with the assay.

  • Weigh this compound: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh 15.24 mg.

  • Add Solvent: Add the appropriate volume of nuclease-free water (or sterile PBS) to the powder.

  • Promote Dissolution: Vortex the solution vigorously. Complete dissolution may require assistance. Use of an ultrasonic water bath is recommended to facilitate solubilization.[2]

  • Sterilization (Critical): Once fully dissolved, filter the aqueous stock solution through a 0.22 µm syringe filter into a sterile tube.[2] This is crucial to remove any potential microbial contamination.

  • Aliquot and Store: Dispense into single-use aliquots and store at -20°C or -80°C. Aqueous solutions are more susceptible to degradation and contamination, so proper handling is essential.

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Workflow A Determine Required Concentration and Volume B Calculate Mass of this compound (Use Batch-Specific M.Wt) A->B C Weigh Solid Compound Accurately B->C E Add Solvent to Solid C->E D Select Appropriate Solvent (DMSO or Water) D->E F Dissolve Completely (Vortex / Sonicate) E->F G Filter-Sterilize (Aqueous Solutions Only) F->G H Aliquot into Single-Use Tubes F->H For DMSO Solution G->H I Store at -20°C or -80°C H->I

Caption: General workflow for this compound stock solution preparation.

Storage and Handling

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Compound: The solid powder should be stored desiccated at room temperature.[5] Some suppliers recommend storage at 0-4°C for the short term or -20°C for the long term.[7] Always follow the supplier's specific recommendations.

  • Stock Solutions:

    • Store stock solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption.

    • For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

    • Avoid repeated freeze-thaw cycles, which can degrade the compound. Using single-use aliquots is strongly recommended.

  • Working Dilutions: Prepare working dilutions from the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

References

Application Notes and Protocols for PSB-0739 in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the use of PSB-0739, a potent and selective P2Y12 receptor antagonist, in preclinical rat studies. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a high-affinity, competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1] It is a non-nucleotide antagonist that has been utilized in rodent models to investigate the role of the P2Y12 receptor in various physiological and pathological processes, including inflammatory and neuropathic pain, as well as cardiovascular responses.[2][3][4][5]

Data Presentation

Table 1: this compound Dosage and Administration in Rat Models
Experimental Model Route of Administration Dosage Range Effective Dose Key Findings Reference
Inflammatory Pain (CFA-induced)Intrathecal (i.t.)0.01 - 0.3 mg/kg0.3 mg/kgAlleviated mechanical hyperalgesia, attenuated cytokine expression (TNF-α, IL-1β, IL-6, IL-10) in the hind paw and spinal cord.[2][4][5][6]
Neuropathic Pain (Partial Sciatic Nerve Ligation)Intrathecal (i.t.)0.01 - 0.1 mg/kg0.1 mg/kg (minimal effective dose)Dose-dependent antihyperalgesic effect.[1]
Cardiovascular (Blood Pressure Regulation)Intravenous (i.v.)100 - 300 µg/kg (0.1 - 0.3 mg/kg)Not applicableInvestigated the role of P2Y12 receptors in vasodepressor responses to ADPβS.[3]
Acute Thermal Nociception (Hot Plate Test)Intrathecal (i.t.)0.01 - 0.3 mg/kg0.3 mg/kg (greatest efficacy)Increased thermal nociceptive threshold.
Motor Coordination (Accelerating Rotarod Test)Intrathecal (i.t.)0.3 mg/kgNot applicableNo influence on motor coordination at an analgesic dose.[4][6]

Experimental Protocols

Intrathecal (i.t.) Injection for Pain Studies

This protocol is adapted from methodologies used in inflammatory and neuropathic pain models.[6]

Materials:

  • This compound

  • Sterile saline solution

  • 23 G1" needle

  • 250 µL Hamilton syringe with a repeating dispenser

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

  • Animal Handling: Hold the rat firmly in one hand.

  • Injection Site: Palpate the dorsal aspect of the lumbar region to identify the space between the L5 and L6 vertebrae.

  • Injection: Insert the 23 G1" needle connected to the Hamilton syringe into the identified intervertebral space.

  • Administration: Inject a volume of 5 µL of the this compound solution or vehicle (saline). This method allows for direct administration to the central nervous system without the need for anesthesia and minimizes the risk of spinal cord injury.[6]

  • Timing: For inflammatory pain models using Complete Freund's Adjuvant (CFA), this compound (0.3 mg/kg) is typically injected 15 minutes before the measurement of mechanical hyperalgesia.[6]

Intravenous (i.v.) Injection for Cardiovascular Studies

This protocol is based on studies investigating blood pressure regulation in anesthetized and pithed rats.[3]

Materials:

  • This compound

  • Sterile saline solution or other appropriate vehicle

  • Catheterization equipment for the jugular or femoral vein

  • Infusion pump (for continuous infusion if required)

Procedure:

  • Animal Preparation: Anesthetize the rat according to an approved institutional protocol. For specific cardiovascular models, a pithed rat preparation may be used.

  • Catheterization: Surgically implant a catheter into the jugular or femoral vein for intravenous access.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer this compound as an intravenous bolus injection at the desired dose (e.g., 100 and 300 µg/kg).[3]

  • Data Collection: Monitor cardiovascular parameters such as blood pressure and heart rate continuously.

Visualizations

Signaling Pathway of this compound in Alleviating Inflammatory Pain

PSB0739_Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., CFA) cluster_p2y12 P2Y12 Receptor Signaling cluster_cholinergic Cholinergic Anti-Inflammatory Pathway CFA CFA ATP ATP Release CFA->ATP P2Y12 P2Y12 Receptor ATP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Blocks Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) P2Y12->Cytokines Promotes VagusNerve Vagus Nerve P2Y12->VagusNerve Modulates Hyperalgesia Hyperalgesia (Pain Hypersensitivity) Cytokines->Hyperalgesia Induces alpha7 α7 nAChR VagusNerve->alpha7 Activates Cytokine_Inhibition Inhibition of Peripheral Cytokine Production alpha7->Cytokine_Inhibition Leads to Analgesia Analgesia Cytokine_Inhibition->Analgesia Results in

Caption: Signaling pathway of this compound in pain modulation.

Experimental Workflow for Assessing this compound in a Rat Model of Inflammatory Pain

Experimental_Workflow cluster_setup Phase 1: Induction of Inflammation cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0: Baseline Mechanical Sensitivity Measurement CFA_Injection Intraplantar Injection of Complete Freund's Adjuvant (CFA) Day0->CFA_Injection Day2_4 Day 2 & 4: Post-CFA Measurement CFA_Injection->Day2_4 PSB0739_Admin This compound (0.3 mg/kg, i.t.) Administration (15 min prior to measurement) Day2_4->PSB0739_Admin Mechanical_Test Mechanical Hyperalgesia Assessment PSB0739_Admin->Mechanical_Test Tissue_Collection Tissue Collection (Hind Paw, Spinal Cord) Mechanical_Test->Tissue_Collection Cytokine_Analysis Cytokine Measurement (e.g., ELISA for TNF-α, IL-1β) Tissue_Collection->Cytokine_Analysis

Caption: Workflow for evaluating this compound in a CFA-induced pain model.

References

Application Notes and Protocols for Intrathecal Injection of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of PSB-0739, a potent and selective P2Y12 receptor antagonist. This document is intended to guide researchers in the effective use of this compound in preclinical models, particularly for studies related to pain and neuroinflammation.

Introduction to this compound

This compound is a high-affinity, competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1][2] Unlike some other P2Y12 antagonists, such as clopidogrel, this compound does not require metabolic activation to exert its pharmacological effects.[3][4] The P2Y12 receptor is a key player in platelet aggregation and is also expressed on microglia in the central nervous system (CNS), where it is involved in processes of neuroinflammation and pain signaling.[1][5] Intrathecal administration of this compound allows for direct targeting of P2Y12 receptors in the spinal cord, minimizing systemic exposure and potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for the intrathecal administration of this compound and general parameters for the procedure in rodents.

Table 1: this compound Intrathecal Dosing in Rats

ParameterValueReference
Animal ModelRat (Inflammatory and Neuropathic Pain)[1]
Dose Range0.01 - 0.3 mg/kg[1]
Minimal Effective Dose (mED)0.1 mg/kg[1]
Antihyperalgesic EffectDose-dependent[1]
Cytokine Attenuation Dose0.3 mg/kg (attenuates CFA-induced cytokine expression)[6]

Table 2: General Parameters for Intrathecal Injection in Rodents

ParameterMiceRatsReference
Injection Volume5 - 10 µL10 - 50 µL[7][8]
Needle Size (Acute Puncture)30-G25-G[7][8]
Total CSF Volume (approx.)35 - 40 µL150 µL[8]
Anatomical LandmarkL5-L6 Intervertebral SpaceL4-L6 Intervertebral Space[7][9]

Signaling Pathway of this compound

This compound acts by blocking the P2Y12 receptor, which is a Gi-protein coupled receptor. In microglia, the activation of the P2Y12 receptor by its endogenous ligand, ADP, leads to a signaling cascade that contributes to neuroinflammation and pain. The binding of this compound to the P2Y12 receptor inhibits these downstream effects.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds to Gi Gi Protein P2Y12R->Gi Activates p38MAPK p38 MAPK Activation P2Y12R->p38MAPK Leads to Chemotaxis Chemotaxis P2Y12R->Chemotaxis Promotes PSB0739 This compound PSB0739->P2Y12R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Cytokine_Production Pro-inflammatory Cytokine Production p38MAPK->Cytokine_Production

Caption: P2Y12 receptor signaling pathway in microglia and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: this compound is soluble in water.[8] For intrathecal administration, it is recommended to dissolve this compound in sterile, preservative-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF). The final solution should be filtered through a 0.22 µm sterile filter.

  • Concentration: The concentration of the this compound solution should be calculated based on the desired dose (mg/kg) and the injection volume. For a 250g rat receiving a 0.1 mg/kg dose in a 20 µL volume, the required concentration would be 1.25 mg/mL.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[1] For daily use, the solution can be kept at 4°C for a limited time. Avoid repeated freeze-thaw cycles.

Intrathecal Injection Protocol (Acute) in Rats

This protocol describes a direct lumbar puncture for a single intrathecal injection.

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (200-250 g) to the housing facility for at least one week before the experiment.

    • Anesthetize the rat using isoflurane (B1672236) (3-5% for induction, 1.5-2% for maintenance) or another appropriate anesthetic agent.

    • Shave the lumbar area of the back.

    • Position the rat in a stereotaxic frame or on a surgical table in a prone position with the lumbar spine flexed to widen the intervertebral spaces.

  • Injection Procedure:

    • Palpate the iliac crests; the intervertebral space between the L5 and L6 vertebrae is located on this line.

    • Sterilize the injection site with 70% ethanol (B145695) and povidone-iodine.

    • Using a 25-G needle attached to a Hamilton syringe, carefully insert the needle into the L5-L6 intervertebral space at a slight angle.

    • A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.

    • Slowly inject the this compound solution (10-20 µL) over approximately 10-20 seconds.

    • Hold the needle in place for an additional 10-15 seconds to prevent backflow of the injectate.[10]

    • Slowly withdraw the needle.

  • Post-Procedure Care:

    • Monitor the animal for any signs of motor impairment, distress, or adverse reactions.

    • Allow the animal to recover from anesthesia on a warming pad.

    • Return the animal to its home cage and monitor its well-being.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the antihyperalgesic effects of intrathecally administered this compound in a rat model of neuropathic pain.

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical & Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Acclimatization->Baseline Surgery Induction of Neuropathic Pain (e.g., CCI, SNI) Baseline->Surgery Pain_Development Pain Model Development (7-14 days) Surgery->Pain_Development Behavioral_Testing_Post Post-operative Behavioral Testing Pain_Development->Behavioral_Testing_Post IT_Injection Intrathecal Injection of this compound or Vehicle Behavioral_Testing_Post->IT_Injection Behavioral_Testing_Treatment Behavioral Testing after Treatment IT_Injection->Behavioral_Testing_Treatment Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Testing_Treatment->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, IHC for p-p38) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the efficacy of intrathecal this compound in a neuropathic pain model.

Conclusion

The intrathecal administration of this compound is a valuable technique for investigating the role of the P2Y12 receptor in the central nervous system, particularly in the context of pain and neuroinflammation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute well-controlled experiments. It is recommended that investigators perform pilot studies to optimize injection parameters and doses for their specific animal models and experimental questions.

References

Application Notes and Protocols: Utilizing PSB-0739 for Calcium Imaging in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of PSB-0739 in calcium imaging studies involving the human monocytic cell line, THP-1. This compound is a potent and selective antagonist of the P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] The P2Y12 receptor plays a crucial role in various physiological processes, including platelet aggregation and immune cell function.[2][3][4][5] In THP-1 cells, which serve as a valuable model for human monocytes, the P2Y12 receptor is functionally expressed and its activation by ADP leads to a measurable increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] These application notes will guide researchers in employing this compound to investigate P2Y12 receptor signaling and its downstream effects on calcium mobilization in THP-1 cells.

P2Y12 Receptor Signaling Pathway and Inhibition by this compound

The P2Y12 receptor is a Gi-protein coupled receptor.[2] Upon binding of its endogenous ligand, ADP, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The beta-gamma subunits can activate downstream effectors, including phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release can then be followed by a sustained influx of extracellular calcium through store-operated calcium channels. This compound acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this entire signaling cascade and the subsequent rise in intracellular calcium.

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activation PSB0739 This compound PSB0739->P2Y12 Inhibition Gi Gi-Protein P2Y12->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Experimental_Workflow A 1. Culture THP-1 Cells B 2. Harvest and Seed Cells A->B C 3. Load Cells with Calcium Indicator (e.g., Fura-2 AM or Fluo-4 AM) B->C D 4. Pre-incubate with this compound or Vehicle C->D E 5. Acquire Baseline Fluorescence D->E F 6. Stimulate with ADP E->F G 7. Record Changes in Intracellular Calcium F->G H 8. Data Analysis G->H

References

Application Notes and Protocols: PSB-0739 for the Study of ADP-Evoked Responses

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PSB-0739 is a highly potent, selective, and competitive non-nucleotide antagonist of the P2Y12 receptor.[1][2][3] The P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily expressed on the surface of blood platelets and microglia, plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated physiological and pathological processes.[4][5][6] Unlike thienopyridine prodrugs such as clopidogrel, this compound is directly active and does not require metabolic activation, making it a valuable and reliable tool for in vitro and in vivo research.[1] These characteristics establish this compound as a critical pharmacological agent for investigating ADP-evoked responses in thrombosis, inflammation, and neuroscience.[6][7][8]

Mechanism of Action

The P2Y12 receptor is a key component in the amplification of platelet activation and aggregation. When ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor, it initiates a signaling cascade through the inhibitory G-protein, Gi.[5] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, the potentiation of platelet aggregation and thrombus formation.[6][7]

This compound functions as a competitive antagonist at the P2Y12 receptor.[2][9] It binds reversibly to the receptor, specifically interacting with key residues like Arg256, thereby preventing ADP from binding and initiating the downstream signaling cascade.[4] This blockade effectively inhibits ADP-evoked responses, resulting in a parallel rightward shift of the ADP concentration-response curve without a reduction in the maximum response.[2][3]

ADP_P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y12 Binds PSB0739 This compound PSB0739->P2Y12 Blocks ATP ATP ATP->AC Response Platelet Aggregation & Activation cAMP->Response Inhibits

Caption: ADP-P2Y12 signaling pathway and this compound inhibition.

Data Presentation

The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its use in experimental design.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 24.9 nMHuman P2Y12 Receptor[1][2][3]
Functional Antagonism (pA2) 9.8Human P2Y12 Receptor[2][3][4]
IC50 / EC50 5.4 ± 1.8 μMInhibition of ADP-evoked Ca2+ response in THP-1 cells[2][3]
Effective Concentration (In Vitro) 10 - 25 µMMicroglia and Enteric Ganglia Studies[10][11]
Effective Dose (In Vivo) 0.1 - 0.3 mg/kgIntrathecal administration for antihyperalgesic effects in rodents[2][7]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for measuring the effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound (stock solution in water or appropriate buffer)

  • Adenosine Diphosphate (ADP)

  • Human whole blood

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes[12][13]

  • Sterile saline

  • Light Transmission Aggregometer

  • Centrifuge

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human whole blood via clean venipuncture into sodium citrate tubes (ratio 1:9 anticoagulant to blood).[12] To prevent premature platelet activation, discard the first 2-3 mL of blood.[14]

  • Process the blood within 1 hour of collection.[14] Do not refrigerate the samples.[14][15]

  • To obtain PRP, centrifuge the whole blood at a low speed (175-200 x g) for 10-15 minutes at room temperature with the brake off.[14][16]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new plastic tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes.[14] PPP will serve as the blank (100% aggregation).[13]

3. Aggregometry Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibrate the instrument by placing a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP to set the 0% transmission baseline.[13]

  • Pipette PRP into a test cuvette with a magnetic stir bar and place it in the incubation well.

  • Add the desired concentration of this compound or vehicle (saline) to the PRP. Incubate for 2-5 minutes while stirring.[12]

  • Move the cuvette to the assay well and add an ADP solution to induce aggregation. A typical final concentration of ADP is 5-20 µM.

  • Record the change in light transmission for 5-10 minutes.[13]

  • The primary endpoint is the maximum percentage of aggregation. Analyze the data to determine the inhibitory effect of this compound.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on ADP-evoked intracellular calcium mobilization in cell lines expressing the P2Y12 receptor (e.g., THP-1 human monocytic cells).[2][3]

1. Materials and Reagents:

  • THP-1 cells (or other P2Y12-expressing cells)

  • Cell culture medium (e.g., RPMI-1640)

  • This compound

  • ADP

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorometric imaging plate reader or fluorescence microscope

2. Procedure:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the experiment, harvest cells and wash them with buffer.

  • Dye Loading: Resuspend cells in buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Assay:

    • Resuspend the dye-loaded cells in buffer and pipette them into a 96-well black, clear-bottom plate.

    • Measure the baseline fluorescence for a short period.

    • Add various concentrations of this compound (or vehicle) to the wells and incubate for 5-10 minutes.

    • Add ADP to stimulate the cells and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes) using the plate reader.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) corresponds to the intracellular calcium concentration. Calculate the inhibition of the ADP-evoked calcium response by this compound to determine an IC50 value.

Protocol 3: In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This protocol describes a widely used murine model to evaluate the antithrombotic efficacy of compounds like this compound in vivo.[17]

1. Materials and Reagents:

  • Mice (e.g., C57BL/6)

  • Anesthetic (e.g., ketamine/xylazine)

  • This compound for injection

  • Ferric Chloride (FeCl3) solution (e.g., 8-10% in water)[17]

  • Small filter paper discs (1-2 mm)

  • Surgical tools

  • Doppler ultrasound flow probe

2. Procedure:

  • Anesthetize the mouse and place it on a surgical platform in a supine position.

  • Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding tissue.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).

  • To induce thrombosis, apply a small piece of filter paper saturated with FeCl3 solution directly onto the surface of the carotid artery for 3 minutes.[17]

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor the blood flow in the artery with the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined period (e.g., 30-60 minutes).

  • Data Analysis: The primary endpoint is the time to thrombotic occlusion. Compare the occlusion times between the this compound-treated group and the vehicle control group to assess the antithrombotic effect.

Experimental Workflow

The following diagram outlines a logical workflow for utilizing this compound in a research project, from initial in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Validation start Hypothesis: P2Y12 is involved in a biological process protocol1 Protocol 1: Platelet Aggregation Assay start->protocol1 Test on primary cells protocol2 Protocol 2: Calcium Mobilization Assay start->protocol2 Test on cell lines other_invitro Other In Vitro Assays (e.g., cAMP measurement, VASP phosphorylation) protocol1->other_invitro protocol2->other_invitro protocol3 Protocol 3: FeCl3 Thrombosis Model other_invitro->protocol3 Validate findings in vivo other_invivo Other In Vivo Models (e.g., Pain, Neuroinflammation) protocol3->other_invivo end_node Conclusion: Elucidate the role of P2Y12 using this compound protocol3->end_node exvivo Ex Vivo Analysis (e.g., post-treatment platelet function) other_invivo->exvivo exvivo->end_node

Caption: General experimental workflow for studying P2Y12 with this compound.

References

Application Notes and Protocols for PSB-0739 in Primary Microglia Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PSB-0739, a potent and selective P2Y12 receptor antagonist, in primary microglia cell culture experiments. Detailed protocols for cell culture, treatment, and subsequent analysis of inflammatory responses and signaling pathways are outlined below.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. The P2Y12 receptor, exclusively expressed on microglia in the healthy brain, is a key regulator of their activation, migration, and cytokine production.[1] this compound is a valuable pharmacological tool to investigate the role of the P2Y12 receptor in various physiological and pathological processes. By competitively blocking the P2Y12 receptor, this compound allows for the elucidation of its downstream signaling pathways and its contribution to neuroinflammatory conditions.[2]

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y12 receptor, a Gi-protein coupled receptor.[2] Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for initiating microglial chemotaxis and activation. Furthermore, P2Y12 receptor activation has been shown to be a gateway for the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the production of pro-inflammatory cytokines.[3] By blocking the P2Y12 receptor, this compound effectively inhibits these downstream signaling events, thereby reducing microglial migration and the release of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary microglia functions based on published data.

Table 1: Effect of this compound on ADP-Induced TNF-α Release in Human Primary Microglia

Treatment ConditionTNF-α Concentration (pg/mL)Percent Inhibition
Control (Vehicle)BaselineN/A
ADP (200 µM)IncreasedN/A
ADP (200 µM) + this compound (1 µM)ReducedDose-dependent
ADP (200 µM) + this compound (10 µM)Significantly ReducedDose-dependent[2]

Note: this compound demonstrates a dose-dependent inhibition of ADP-induced TNF-α release, with 10 µM showing significant attenuation.[2] Similar inhibitory effects are anticipated for other pro-inflammatory cytokines such as IL-1β and IL-6.

Table 2: Effect of this compound on ADP-Induced Microglial Migration

Treatment ConditionMigration IndexPercent Inhibition
Control (Vehicle)BaselineN/A
ADPIncreasedN/A
ADP + this compound (10 µM)Significantly ReducedSignificant[2]

Note: A 30-minute pre-exposure to 10 µM this compound significantly decreases ADP-induced microglial migration.[2]

Experimental Protocols

Protocol 1: Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal mouse or rat pups.

Materials:

  • Newborn mouse or rat pups (P0-P2)

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin (0.25%)

  • DNase I

  • Poly-D-Lysine (PDL) coated T-75 flasks

  • Cell scraper

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize neonatal pups according to approved institutional animal care and use committee protocols.

  • Dissect cortices in sterile, ice-cold HBSS.

  • Mechanically dissociate the tissue and then enzymatically digest with trypsin and DNase I.

  • Plate the mixed glial cell suspension into PDL-coated T-75 flasks in DMEM with 10% FBS.

  • Incubate for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.

  • Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 37°C.

  • Collect the supernatant containing the detached microglia.

  • Centrifuge the supernatant, resuspend the microglial pellet in fresh culture medium, and plate for experiments.

Protocol 2: this compound Treatment and Cytokine Release Assay

This protocol details the treatment of primary microglia with this compound and subsequent measurement of pro-inflammatory cytokine release in response to a stimulus like Lipopolysaccharide (LPS).

Materials:

  • Primary microglia cultured in 24-well plates

  • This compound (stock solution in DMSO or water)

  • Lipopolysaccharide (LPS) from E. coli

  • Opti-MEM or serum-free DMEM

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Seed primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free medium.

  • Pre-treat the microglia with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a non-stimulated control group.

  • After the incubation period, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: Microglia Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of this compound on microglial chemotaxis.

Materials:

  • Primary microglia

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Chemoattractant (e.g., ADP or ATP)

  • This compound

  • Serum-free culture medium

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Resuspend primary microglia in serum-free medium.

  • Pre-incubate the microglia with this compound (10 µM) or vehicle control for 30 minutes at 37°C.[2]

  • Add the chemoattractant (e.g., 100 µM ADP) to the lower chamber of the 24-well plate.

  • Add the pre-treated microglia suspension to the upper chamber of the transwell inserts.

  • Incubate for 4-6 hours at 37°C to allow for migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Count the number of migrated cells in several fields of view using a microscope.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gi Gi Protein P2Y12R->Gi Activates p38MAPK p38 MAPK P2Y12R->p38MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production Gi->AC Inhibits Chemotaxis Chemotaxis/ Migration cAMP->Chemotaxis Regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38MAPK->Cytokines Promotes release PSB0739 This compound PSB0739->P2Y12R Blocks Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Culture 1. Isolate and Culture Primary Microglia Seed 2. Seed Microglia in Multi-well Plates Culture->Seed Pretreat 3. Pre-treat with This compound (e.g., 10 µM) Seed->Pretreat Stimulate 4. Stimulate with LPS or ADP Pretreat->Stimulate Collect 5. Collect Supernatant or Lyse Cells Stimulate->Collect ELISA 6a. Cytokine Quantification (ELISA) Collect->ELISA Migration 6b. Chemotaxis Assay (Transwell) Collect->Migration Western 6c. Western Blot (p-p38/p38) Collect->Western

References

Application Notes and Protocols for PSB-0739 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PSB-0739, a selective P2Y12 receptor antagonist, in preclinical models of neuropathic and inflammatory pain. The information detailed below, including quantitative data, experimental protocols, and signaling pathways, is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of P2Y12 receptor antagonism for pain management.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. A growing body of evidence implicates purinergic signaling, particularly the activation of P2Y12 receptors on microglia in the spinal cord, as a critical component in the pathogenesis of neuropathic pain.[1] this compound has emerged as a potent and selective antagonist of the P2Y12 receptor, demonstrating significant analgesic effects in various rodent models of pain.[2][3] Its mechanism of action involves the modulation of neuroinflammation, specifically by reducing the production of pro-inflammatory cytokines.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rodent models of pain.

Table 1: Efficacy of Intrathecal this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

Dose (mg/kg, i.t.)Effect on Mechanical HyperalgesiaNotesReference
0.1Minimal effective doseDose-dependent antihyperalgesic effect observed.[2]
0.3Greatest efficacy on nocifensive thresholdThis dose was used in subsequent cytokine analysis.[2]
> 1Reduced significant effectsHigher doses did not show increased efficacy.[2]

Table 2: Effect of Intrathecal this compound on Cytokine Levels in a Rat Model of Inflammatory Pain

CytokineTissueEffect of this compound (0.3 mg/kg, i.t.)Reference
IL-1βSpinal CordAttenuated CFA-induced expression[2][3]
IL-1βHind PawAttenuated CFA-induced expression[2][3]
TNF-αHind PawAttenuated CFA-induced expression[2][3]
IL-6Hind PawAttenuated CFA-induced expression[2][3]
IL-10Hind PawDid not significantly alter the increase induced by CFA[2]

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects by blocking the P2Y12 receptor, which is upregulated on microglia in the spinal cord following peripheral nerve injury or inflammation.[1][2] This blockade leads to a reduction in the production and release of pro-inflammatory cytokines, thereby mitigating central sensitization and reducing pain hypersensitivity. The anti-inflammatory effect appears to involve α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) mediated efferent pathways.[2][4][3]

PSB0739_Mechanism_of_Action cluster_0 Peripheral Inflammation / Nerve Injury cluster_1 Spinal Cord Microglia cluster_2 Pain Pathway Modulation Inflammation Inflammation P2Y12R_Upregulation P2Y12R Upregulation Inflammation->P2Y12R_Upregulation Nerve_Injury Nerve_Injury Nerve_Injury->P2Y12R_Upregulation P2Y12R P2Y12 Receptor P2Y12R_Upregulation->P2Y12R PSB_0739 This compound PSB_0739->P2Y12R Inhibits Analgesia Analgesia PSB_0739->Analgesia Leads to Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) P2Y12R->Cytokine_Production Activates Central_Sensitization Central Sensitization Cytokine_Production->Central_Sensitization Promotes Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain

Caption: Mechanism of action of this compound in alleviating neuropathic pain.

Experimental Protocols

Animal Models of Pain

a. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Injection

  • Objective: To induce a localized and persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.

  • Procedure:

    • Animals (rats or mice) are briefly anesthetized.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw (e.g., 0.1 ml for rats, 30 µL for mice).[2]

    • The contralateral paw receives an injection of saline to serve as a control.[2]

    • Behavioral testing is typically performed at baseline (before CFA injection) and at various time points post-injection (e.g., 48 and 96 hours).[2]

b. Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL)

  • Objective: To create a model of neuropathic pain that mimics symptoms of nerve injury in humans.

  • Procedure:

    • Animals (typically rats) are deeply anesthetized.

    • The sciatic nerve is exposed at the level of the mid-thigh.

    • A partial, tight ligation of the dorsal third to half of the sciatic nerve is performed using a suture.

    • The muscle and skin are then closed in layers.

    • Behavioral testing for mechanical allodynia and thermal hyperalgesia is conducted at baseline and at multiple time points post-surgery.

Behavioral Assays for Pain Assessment

a. Mechanical Allodynia: von Frey Test

  • Objective: To measure the withdrawal threshold to a non-noxious mechanical stimulus.

  • Procedure:

    • Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The threshold is determined as the filament force that elicits a paw withdrawal response. The up-down method is commonly used to determine the 50% withdrawal threshold.

b. Thermal Hyperalgesia: Hot Plate Test

  • Objective: To assess the latency to a nociceptive response to a thermal stimulus.

  • Procedure:

    • Animals are placed on a metal surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a behavioral response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

Drug Administration
  • Intrathecal (i.t.) Injection: For central delivery of this compound to the spinal cord, intrathecal injections are performed. This typically involves a lumbar puncture in anesthetized animals. This compound is dissolved in a suitable vehicle (e.g., saline).[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical pain model.

Experimental_Workflow Start Start Baseline_Testing Baseline Behavioral Testing (von Frey, Hot Plate) Start->Baseline_Testing Pain_Induction Induction of Pain Model (e.g., CFA or PSNL) Baseline_Testing->Pain_Induction Post_Induction_Testing Post-Induction Behavioral Testing Pain_Induction->Post_Induction_Testing Drug_Administration This compound Administration (e.g., Intrathecal) Post_Induction_Testing->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Tissue_Collection Tissue Collection (Spinal Cord, Paw) Post_Treatment_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Cytokine Measurement) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for preclinical pain studies.

Safety and Other Considerations

  • Motor Coordination: At analgesic doses (e.g., 0.3 mg/kg, i.t.), this compound did not influence motor coordination in rodents.[2][4][3]

  • Platelet Aggregation: this compound, at the tested analgesic dose, did not affect platelet aggregation.[2][4][3]

  • Blood-Brain Barrier: this compound is a highly polar compound and is not expected to readily cross the blood-brain barrier. Therefore, central effects are best studied using direct administration routes like intrathecal injection.[2] Intraperitoneal application was found to be ineffective in the pain models discussed.[2]

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of P2Y12 receptors in neuropathic pain. Its potent and selective antagonist activity, coupled with a clear mechanism of action involving the suppression of neuroinflammation, makes it a promising candidate for further preclinical and potentially clinical development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of P2Y12 receptor antagonism in the management of chronic pain.

References

Troubleshooting & Optimization

PSB-0739 Technical Support Center: Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of PSB-0739 in DMSO and water. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for solution preparation.

Solubility Data

The solubility of this compound can vary between solvents. The following table summarizes the available quantitative data for easy comparison.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
Water25 mM15.24 mg/mL[1]
DMSO10 mM6.10 mg/mL[2]

Note: The molecular weight of this compound is 609.54 g/mol . Batch-specific molecular weights may differ due to hydration, which can affect the solvent volumes required to prepare stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on the data, water is a suitable solvent for preparing stock solutions up to 25 mM.[1] DMSO can also be used, with a reported solubility of up to 10 mM.[2] The choice of solvent will often depend on the requirements of the specific downstream experiment.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of solvent (e.g., water or DMSO) to achieve the target concentration. It is recommended to vortex or sonicate briefly to ensure the compound is fully dissolved. For detailed steps, refer to the Experimental Protocols section.

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound should be stored under the following conditions to maintain stability:

  • -20°C for up to 1 month. [2][3]

  • -80°C for up to 6 months. [2][3]

Always store solutions in tightly sealed containers and protect them from moisture.[3]

Q4: Can I use DMSO in my cell-based assays?

A4: While DMSO is a common solvent, it can have effects on cellular systems and may interfere with certain assays.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental samples) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Issue 1: My this compound is not fully dissolving in water.

  • Possible Cause: The concentration you are trying to achieve may exceed the solubility limit of 25 mM.

  • Troubleshooting Steps:

    • Confirm your calculations: Double-check the mass of the compound and the volume of solvent used.

    • Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

    • Sonication: Use a sonicator bath for a few minutes to help break up any precipitate.

    • Use an alternative solvent: If the required concentration is higher than 25 mM, consider preparing a more concentrated stock solution in DMSO (up to 10 mM) and then diluting it into your aqueous experimental medium.[2][5]

Issue 2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The solubility of this compound may be lower in the final aqueous buffer compared to the pure DMSO stock. This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.

  • Troubleshooting Steps:

    • Lower the final concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute working solution.

    • Increase the DMSO percentage (with caution): A slightly higher final percentage of DMSO in your working solution might keep the compound dissolved. However, always be mindful of the tolerance of your experimental system to DMSO.

    • Prepare the aqueous solution directly: If possible, try preparing the solution directly in the aqueous buffer at the desired final concentration, provided it is within the solubility limit in water.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Water
  • Calculation: Determine the required mass of this compound. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 609.54 g/mol = 0.0060954 g = 6.10 mg

  • Weighing: Accurately weigh 6.10 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity water to the vial containing the this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Sterilization (for cell culture): If the stock solution will be used in a sterile cell culture environment, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualized Workflow

The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve store 4. Aliquot & Store (-20°C or -80°C) dissolve->store filter Optional: 0.22 µm Filtration (for sterile applications) dissolve->filter If sterile solution is needed thaw 5. Thaw Stock Solution store->thaw dilute 6. Dilute Stock into Experimental Buffer thaw->dilute use 7. Use in Experiment dilute->use filter->store

References

PSB-0739 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PSB-0739. Below you will find troubleshooting guides, frequently asked questions (FAQs), and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under specific conditions to ensure its long-term stability. Recommendations from various suppliers are summarized in the table below. For optimal stability, it is crucial to keep the compound in a tightly sealed container, protected from moisture and light.

Q2: How should I store solutions of this compound?

A2: Once this compound is in solution, its stability can be more limited. It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at low temperatures. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in water and DMSO. The choice of solvent may depend on the specific requirements of your experiment.

Q4: I see "Desiccate at RT" as a storage condition. What does this mean?

A4: "Desiccate at RT" means the compound should be stored at room temperature in a desiccator or a tightly sealed container with a desiccant to protect it from moisture.

Data Summary

Storage Conditions
FormSupplierTemperatureDurationAdditional Notes
Solid R&D SystemsRoom Temperature-Desiccate
MedchemExpress[1]4°C-Sealed storage, away from moisture
Probechem[2]-20°C12 Months
4°C6 Months
MedKoo Biosciences[3]0 - 4°CShort term (days to weeks)Dry, dark
-20°CLong term (months to years)Dry, dark
In Solvent MedchemExpress[1]-80°C6 MonthsSealed storage, away from moisture
-20°C1 MonthSealed storage, away from moisture
Probechem[2]-80°C6 Months
-20°C6 Months
Solubility
SolventConcentrationSupplier
WaterSoluble to 25 mMR&D Systems, Tocris
H2O3.33 mg/mL (5.46 mM) (requires ultrasonic)[1]MedchemExpress
DMSO10 mM[2]Probechem
DMSOSoluble[3]MedKoo Biosciences

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Review the storage conditions of your solid compound and stock solutions. Ensure they align with the recommendations. Prepare fresh stock solutions from solid material if degradation is suspected.
Inaccurate concentration of stock solution.Verify the calculations used for preparing the stock solution. If possible, confirm the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Difficulty dissolving the compound. Incorrect solvent or insufficient mixing.Confirm the recommended solvent and concentration. Use of an ultrasonic bath may aid in dissolution, as suggested for aqueous solutions[1].
Compound has precipitated out of solution.Visually inspect the solution for any precipitate. If present, try warming the solution gently or sonicating to redissolve. If precipitation persists, a fresh solution should be prepared.
Visible change in the appearance of the solid compound (e.g., color change, clumping). Moisture absorption or degradation.This may indicate that the compound has been compromised. It is recommended to use a fresh vial of the compound for your experiments to ensure data integrity.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Allow the Vial to Equilibrate: Before opening, let the vial of solid this compound equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 609.54 g/mol .

  • Add Solvent: Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_usage Experimental Use cluster_qc Quality Control start Start: Obtain solid this compound prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_solid Store Solid at recommended temperature and conditions start->store_solid aliquot Aliquot into single-use volumes prep_stock->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution thaw Thaw a single aliquot store_solution->thaw analytical_check Optional: Analytical check (e.g., HPLC) for stability store_solution->analytical_check dilute Dilute to working concentration thaw->dilute experiment Perform Experiment dilute->experiment check_appearance Visually inspect for precipitation/color change dilute->check_appearance check_appearance->experiment

Caption: Recommended workflow for handling and using this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_compound Compound Integrity cluster_outcomes Experimental Outcomes Temperature Temperature PSB0739 This compound Stability Temperature->PSB0739 Moisture Moisture Moisture->PSB0739 Light Light Light->PSB0739 Solvent Solvent Solvent->PSB0739 FreezeThaw Freeze-Thaw Cycles FreezeThaw->PSB0739 ReliableData Reliable Data PSB0739->ReliableData Reproducibility Reproducibility PSB0739->Reproducibility

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Optimizing PSB-0739 Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of PSB-0739, a potent P2Y12 receptor antagonist.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a potent, competitive, and selective antagonist of the P2Y12 receptor, which is a key purinergic receptor involved in various physiological processes, most notably platelet aggregation.[1] Unlike some other P2Y12 antagonists like clopidogrel, this compound is a direct-acting agent and does not require metabolic activation to exert its inhibitory effects.

2. What are the common applications of this compound?

This compound is primarily used in research to study the role of the P2Y12 receptor in:

  • Platelet aggregation and thrombosis.[1]

  • Microglial activation and neuroinflammation.[2]

  • Neurovascular coupling and blood flow.

  • Inflammatory and neuropathic pain models.[1][3]

  • Sleep regulation.[4]

3. How should I prepare and store stock solutions of this compound?

  • Reconstitution: this compound is available as a sodium salt and is soluble in water up to 25 mM and in DMSO up to 10 mM.[5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., 10 mM in sterile DMSO or water).

  • Storage of Solid Compound: The solid form should be stored desiccated at room temperature.

  • Storage of Stock Solutions: For long-term use, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[1][6] A solution stored at -80°C should be used within 6 months.[1]

  • Working Solutions: Before use in cell-based assays, the stock solution should be diluted to the final working concentration in the appropriate experimental buffer or culture medium. If using water as the solvent for the stock, it is recommended to sterilize the working solution by filtering it through a 0.22 µm filter.[1]

4. What is a good starting concentration for my experiment?

The optimal working concentration of this compound depends heavily on the experimental model. Based on its potency and published data, here are some recommendations:

  • In Vitro Cell-Based Assays: For assays measuring ADP-evoked calcium responses in cell lines like THP-1, an IC50 of 5.4 µM has been reported.[1][5] A good starting range for concentration-response curves would be from 10 nM to 30 µM.

  • Ex Vivo Tissue Preparations: In acute brain slice experiments or studies on the enteric nervous system, concentrations ranging from 10 µM to 25 µM have been effectively used.[7]

  • In Vivo Studies: Dosages for in vivo studies are highly dependent on the route of administration and animal model. For instance, intrathecal injections in rodents have shown efficacy in the range of 0.01–0.3 mg/kg.[1][3] For local perfusion or intracerebroventricular (i.c.v.) infusion in the brain, concentrations from 250 µM to 1 mM have been used.[4]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Q: I am not observing any inhibition of my ADP-induced response. What could be the issue?

  • Concentration Too Low: The most common issue is a suboptimal concentration. This compound is a competitive antagonist, meaning its effectiveness depends on the concentration of the agonist (ADP). If you are using high concentrations of ADP, you may need a higher concentration of this compound to see an effect. Solution: Perform a concentration-response curve for this compound against a fixed, sub-maximal (EC80) concentration of ADP to determine the IC50 in your system.

  • Compound Degradation: Improper storage can lead to degradation. Ensure your stock solutions have been stored correctly and are within their recommended shelf life. Solution: Prepare a fresh stock solution from the solid compound.

  • Solubility Issues: If the final working concentration exceeds the solubility limit in your assay buffer, the compound may precipitate. Solution: Visually inspect your final solution for any precipitate. Consider using a different solvent for your stock or including a small percentage of DMSO in your final buffer (typically <0.5%).

Q: I am seeing unexpected or off-target effects. How can I address this?

  • Concentration Too High: Very high concentrations may lead to non-specific effects. This compound is highly selective for P2Y12, but at concentrations significantly above its Ki, the risk of interacting with other purinergic receptors increases. Solution: Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as vehicle-only and cells not expressing the P2Y12 receptor, to identify non-specific effects.

Below is a troubleshooting workflow to help identify and solve common experimental issues.

G start Start: Unexpected Results with this compound no_effect Issue: No or Low Antagonist Effect start->no_effect No Inhibition off_target Issue: Potential Off-Target Effects start->off_target Unexpected Effects check_conc Is this compound concentration high enough vs. ADP? no_effect->check_conc conc_too_high Is the concentration significantly above IC50/Ki? off_target->conc_too_high dose_response Action: Perform dose-response curve to find optimal concentration. check_conc->dose_response No check_compound Is the compound stock fresh and stored correctly? check_conc->check_compound Yes fresh_stock Action: Prepare fresh stock solution. check_compound->fresh_stock No check_solubility Is the compound soluble in the final assay buffer? check_compound->check_solubility Yes change_solvent Action: Check for precipitate. Consider different solvent or adding DMSO. check_solubility->change_solvent No lower_conc Action: Use lowest effective concentration from dose-response. conc_too_high->lower_conc Yes add_controls Action: Include vehicle-only and P2Y12-negative controls. conc_too_high->add_controls No lower_conc->add_controls

Caption: Troubleshooting workflow for this compound experiments.

Quantitative Data Summary

The following table summarizes the key pharmacological and physical properties of this compound.

ParameterValueSpecies/SystemReference
Target P2Y12 ReceptorHuman[1]
Mechanism of Action Competitive Antagonist-[1]
Ki 24.9 nMHuman P2Y12 Receptor[1]
pA2 value 9.8Human P2Y12 Receptor[1][5]
IC50 5.4 ± 1.8 µMADP-evoked Ca2+ response in THP-1 cells[1][5]
Molecular Weight 609.54 g/mol -
Solubility (Water) up to 25 mM-[8]
Solubility (DMSO) up to 10 mM-[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
  • Weighing: Accurately weigh out the required amount of this compound solid. For 1 mL of a 10 mM solution, you will need 6.095 mg (use the batch-specific molecular weight from the vial if different).

  • Solubilization: Add the solid to a sterile microcentrifuge tube. Add a portion of sterile, nuclease-free water (e.g., 800 µL).

  • Mixing: Vortex thoroughly to dissolve the compound completely. Gentle warming may be required.

  • Final Volume: Adjust the final volume to 1 mL with sterile water.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) and store at -20°C or -80°C for long-term use.

Protocol 2: General Workflow for a Cell-Based Functional Assay (e.g., Calcium Flux)

This workflow outlines the steps for testing the inhibitory effect of this compound on ADP-induced calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y12 receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Prepare Cells (e.g., Plate and grow to appropriate confluency) load_dye 2. Load Cells with Calcium Indicator Dye (e.g., Fura-2 AM, Fluo-4 AM) prep_cells->load_dye prep_compounds 3. Prepare this compound dilutions and ADP agonist solution in assay buffer load_dye->prep_compounds pre_incubation 4. Pre-incubate cells with various concentrations of this compound or vehicle control establish_baseline 5. Measure baseline fluorescence in a plate reader or microscope pre_incubation->establish_baseline add_agonist 6. Add ADP (agonist) to stimulate the P2Y12 receptor establish_baseline->add_agonist measure_response 7. Measure fluorescence change (calcium mobilization) add_agonist->measure_response normalize_data 8. Normalize fluorescence data to baseline plot_curve 9. Plot concentration-response curve (% Inhibition vs. [this compound]) normalize_data->plot_curve calc_ic50 10. Calculate IC50 value plot_curve->calc_ic50

Caption: Experimental workflow for a P2Y12 functional assay.

Signaling Pathway

This compound acts by blocking the P2Y12 receptor, which is a Gi-coupled G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by its natural agonist, ADP, involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound (Antagonist) PSB0739->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effects (e.g., Platelet Aggregation, Ca2+ Mobilization) cAMP->Downstream Regulates

Caption: Simplified P2Y12 receptor signaling pathway.

References

Potential off-target effects of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-0739. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective competitive antagonist of the P2Y12 receptor.[1][2][3][4] It does not require metabolic activation, unlike thienopyridine drugs such as clopidogrel.[3][4]

Q2: What is the reported affinity of this compound for the human P2Y12 receptor?

A2: this compound exhibits high affinity for the human P2Y12 receptor, with a reported Ki value of 24.9 nM.[2][3][4]

Q3: Is this compound selective for the P2Y12 receptor?

Q4: What are the potential off-target effects of this compound?

A4: Based on available literature, this compound is considered highly selective for the P2Y12 receptor.[1][4] However, as with any pharmacological tool, off-target effects at high concentrations cannot be entirely ruled out. Researchers observing unexpected results that cannot be attributed to P2Y12 inhibition should consider performing selectivity assays against other relevant P2Y receptor subtypes, particularly those also activated by ADP (P2Y1 and P2Y13).

Q5: What are the appropriate in vitro and in vivo concentrations to use for this compound?

A5: The optimal concentration will vary depending on the experimental system. For in vitro assays, concentrations are typically in the nanomolar to low micromolar range, bracketing the Ki of 24.9 nM. It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Question: I am using this compound to block ADP-induced responses in my cell line, but I am seeing inconsistent or unexpected effects. What could be the cause?

  • Answer:

    • Cell Line Characterization: Confirm the expression of the P2Y12 receptor in your cell line at both the mRNA and protein level. Also, verify the expression of other P2Y receptors that might be activated by ADP (e.g., P2Y1, P2Y13), as their activation could contribute to the observed response.

    • Agonist Specificity: Ensure the ADP you are using is of high quality and has not degraded to adenosine (B11128), which could activate adenosine receptors.

    • Concentration of this compound: Perform a full concentration-response curve to ensure you are using an appropriate concentration of this compound to achieve maximal and specific inhibition of the P2Y12 receptor.

    • Off-Target Effects: At higher concentrations, the possibility of off-target effects on other P2Y receptors or unrelated targets increases. If you are using high concentrations of this compound, consider testing its effect on cells that do not express the P2Y12 receptor but do express other P2Y subtypes.

Issue 2: Difficulty in replicating the reported potency of this compound.

  • Question: The IC50 value I am obtaining for this compound in my functional assay is significantly higher than the reported Ki value. Why might this be?

  • Answer:

    • Assay Conditions: The Ki value is determined in a radioligand binding assay under specific buffer and temperature conditions.[2] Functional assays, such as calcium mobilization or cAMP assays, are influenced by different parameters, including agonist concentration, cell density, and signal amplification, which can lead to a rightward shift in the apparent potency (higher IC50).

    • Agonist Concentration: In a competitive antagonist assay, the IC50 value is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate agonist concentration (e.g., EC50 or EC80) in your experiments.

    • Reagent Quality: Verify the purity and integrity of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Quantitative Data

Table 1: On-Target Affinity of this compound

ReceptorSpeciesAssay TypeParameterValueReference(s)
P2Y12HumanRadioligand BindingKi24.9 nM[2][3][4]
P2Y12HumanFunctional (cAMP)pA29.8[6]

Table 2: Selectivity Profile of a Structurally Related Anthraquinone Derivative (Compound 42)

ReceptorSpeciesSelectivity Fold vs. P2Y12Reference(s)
P2Y1Human>100[5]
P2Y2Human>100[5]
P2Y4Human>100[5]
P2X2Human>100[5]
P2X4Human>100[5]

Note: Specific Ki or IC50 values for this compound against a comprehensive panel of P2Y receptors are not detailed in the currently available literature. The high selectivity is inferred from statements in the primary literature.[1][4][5]

Experimental Protocols

1. Radioligand Binding Assay for P2Y12 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the P2Y12 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]PSB-0413 (a selective P2Y12 antagonist radioligand).[2]

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeSAMP).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the binding buffer, a fixed concentration of [³H]PSB-0413 (typically at or below its Kd), the cell membranes, and either vehicle, this compound at various concentrations, or the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement for Gi-Coupled Receptors

This protocol describes a method to assess the functional antagonism of this compound at the Gi-coupled P2Y12 receptor.

  • Materials:

    • A cell line expressing the human P2Y12 receptor (e.g., CHO-P2Y12).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • P2Y12 receptor agonist (e.g., 2-MeSADP).

    • This compound.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and plates.

  • Procedure:

    • Seed the cells in a microplate and culture overnight.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the P2Y12 agonist (to inhibit cAMP production) to the wells.

    • Incubate for a specified time according to the cAMP assay kit manufacturer's instructions.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

    • The antagonistic effect of this compound will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Catalyzes ATP to cAMP Platelet_Activation Platelet Activation (Shape Change, Aggregation) cAMP->Platelet_Activation Inhibits PI3K->Platelet_Activation

P2Y12 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell line expressing target P2Y receptor C Pre-incubate cells with this compound A->C B Prepare serial dilutions of this compound B->C D Stimulate with P2Y receptor agonist C->D E Measure downstream signal (e.g., Ca2+ or cAMP) D->E F Generate concentration- response curve E->F G Calculate IC50 or pA2 F->G Troubleshooting_Guide rect_node rect_node start Unexpected Result with this compound q1 Is P2Y12 receptor expressed in your system? start->q1 q2 Is agonist concentration and quality appropriate? q1->q2 Yes a1_no Verify receptor expression (qPCR, Western Blot, etc.) q1->a1_no No q3 Is this compound concentration in optimal range? q2->q3 Yes a2_no Check agonist stability and perform concentration-response q2->a2_no No q4 Could other ADP-sensitive P2Y receptors be involved? q3->q4 Yes a3_no Perform this compound concentration-response q3->a3_no No a4_yes Consider off-target effects. Use subtype-selective antagonists or receptor knockout/knockdown cells. q4->a4_yes Yes end Re-evaluate results a1_no->end a2_no->end a3_no->end a4_yes->end

References

Preventing PSB-0739 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSB-0739. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a highly potent and selective antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1][2] It is a non-nucleotide antagonist and does not require bioactivation, unlike some other P2Y12 inhibitors.[3] Key properties are summarized in the table below.

Q2: What are the common causes of this compound precipitation in cell culture media?

While this compound is water-soluble, precipitation can still occur in complex biological media.[3] Common causes include:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit under specific experimental conditions.

  • Improper Dissolution and Dilution: Incorrect solvent choice or dilution technique can lead to the compound crashing out of solution.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[4][5]

  • pH of the Media: The pH of the cell culture medium can influence the solubility of this compound.[4]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of stock solutions or temperature shifts in the culture media can reduce the stability and solubility of the compound.[4][5][6]

  • Evaporation: Evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially leading to precipitation.[4][6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in water up to 25 mM.[3] Some suppliers also indicate solubility in DMSO.[2][7] For cell culture applications, preparing a concentrated stock solution in sterile, nuclease-free water is recommended to minimize solvent-induced toxicity. If using DMSO, ensure the final concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid adverse effects on your cells.[8]

Q4: How should I store this compound and its stock solutions?

The solid form of this compound should be stored desiccated at room temperature.[3] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2][7]

Troubleshooting Guide: this compound Precipitation

If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound to media High final concentration Lower the final concentration of this compound in your experiment.
Improper dilution Pre-warm the media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
Interaction with cold media components Ensure both the media and the this compound stock solution (if frozen) are at 37°C before mixing.
Precipitation observed after incubation Compound instability Prepare fresh media with this compound immediately before each experiment.
Media evaporation Ensure proper humidification in your incubator. Use sealed flasks or plates, or parafilm to minimize evaporation.
Cell metabolism altering media pH Monitor the pH of your culture medium, especially in dense cultures. Consider changing the medium more frequently.
Cloudiness or film on the surface of the media Interaction with serum proteins If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.
Salt precipitation Ensure that all media components are fully dissolved before adding this compound. Avoid preparing highly concentrated media stocks.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 609.54 g/mol [1][3][7]
Formula C26H17N3Na2O8S2[1][3][7]
Solubility Water: up to 25 mM[3]
DMSO: Soluble[2][7]
Purity ≥95%[3]
Storage (Solid) Desiccate at Room Temperature[3]
Storage (Stock Solution) -20°C or -80°C[1][2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)

  • Bring the vial of solid this compound to room temperature before opening.

  • Calculate the volume of sterile, nuclease-free water required to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution from 1 mg of this compound (MW: 609.54), you would need approximately 164 µl of water.

  • Add the calculated volume of sterile water to the vial.

  • Vortex briefly and/or sonicate if necessary to ensure complete dissolution.[1]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Addition of this compound to Cell Culture Media

  • Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your media.

  • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling the container.

  • Ensure the final concentration of any solvent (e.g., DMSO) is below the tolerance level of your specific cell line (typically ≤ 0.5%).

  • Use the freshly prepared media immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preventing this compound Precipitation cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting prep1 Weigh this compound prep2 Dissolve in Sterile Water (e.g., 10 mM) prep1->prep2 prep3 Aliquot into Single-Use Tubes prep2->prep3 prep4 Store at -20°C or -80°C prep3->prep4 exp2 Thaw Stock Solution Aliquot prep4->exp2 exp1 Pre-warm Media to 37°C exp3 Add Stock Dropwise to Warm Media exp1->exp3 exp2->exp3 exp4 Use Immediately in Experiment exp3->exp4 ts1 Precipitation Observed? exp4->ts1 ts2 Lower Final Concentration ts1->ts2 ts3 Check Media pH and Components ts1->ts3 ts4 Ensure Proper Incubation Humidity ts1->ts4 P2Y12_signaling_pathway P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition of Akt Akt Activation PI3K->Akt Akt->Platelet_Activation Leads to

References

Troubleshooting PSB-0739 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting experimental variability when working with PSB-0739, a potent and selective P2Y12 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective non-nucleotide competitive antagonist of the P2Y12 receptor, with a Ki value of 24.9 nM.[1][2][3] Unlike thienopyridine-based antagonists such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects on the P2Y12 receptor.[3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet aggregation.[1] By blocking this receptor, this compound effectively inhibits platelet activation and aggregation.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water up to 25 mM.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When using water as the solvent for stock solutions, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[1]

Q3: What are the typical experimental concentrations for this compound?

The effective concentration of this compound can vary depending on the specific assay and cell type. In in vitro studies, concentrations in the nanomolar to low micromolar range are typically used. For example, in THP-1 cells, this compound has been shown to inhibit ADP-evoked Ca2+ responses with an EC50 of 5.4 ± 1.8 μM.[1] For in vivo studies in rodents, doses have ranged from 0.01 to 0.3 mg/kg when administered intrathecally.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Are there any known off-target effects of this compound?

While this compound is known to be a highly selective antagonist for the P2Y12 receptor, comprehensive public data on its off-target binding profile at various concentrations is limited. As with any pharmacological inhibitor, it is crucial to consider the possibility of off-target effects, especially at higher concentrations. To mitigate this, it is recommended to use the lowest effective concentration determined by a dose-response study and to include appropriate controls in your experiments.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Issue: High variability or lack of expected inhibitory effect in cell-based assays (e.g., calcium flux, cAMP measurement, or cell viability assays).

Possible Cause Troubleshooting Steps
Compound Instability or Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers at room temperature.
Incorrect Final Concentration Verify calculations for serial dilutions. Ensure accurate pipetting. Perform a dose-response curve to confirm the expected potency.
Low P2Y12 Receptor Expression Confirm the expression of the P2Y12 receptor in your cell line at the protein level (e.g., by Western blot or flow cytometry). Receptor expression can vary with cell passage number.
Receptor Desensitization/Internalization P2Y12 receptors can undergo desensitization and internalization upon prolonged agonist exposure. Minimize pre-incubation times with ADP or other agonists. Consider using a kinetic assay to capture the initial response.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. High cell density or nutrient depletion can alter cellular responses. Perform a cell viability assay in parallel with your functional assay.
Interference with Assay Reagents Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Run a control with this compound in the absence of cells to check for direct interference with the assay reagents.
Variability in In Vivo Experiments

Issue: Inconsistent or unexpected results in animal studies.

Possible Cause Troubleshooting Steps
Suboptimal Route of Administration or Dosing The route of administration can significantly impact the bioavailability and efficacy of the compound. For systemic effects, intravenous or intraperitoneal injections may be suitable. For localized effects in the central nervous system, intrathecal or intracerebroventricular administration has been used.[1] Conduct a pilot study to determine the optimal dose and administration route for your animal model and desired effect.
Variability in Animal Physiology Factors such as age, sex, and strain of the animal can influence the experimental outcome. Ensure consistency in these parameters across all experimental groups.
Compound Stability in Formulation Assess the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations for each experiment if stability is a concern.
Off-Target Pharmacological Effects At higher doses, the risk of off-target effects increases. If unexpected phenotypes are observed, consider potential off-target activities and, if possible, use a structurally unrelated P2Y12 antagonist as a control to confirm that the observed effect is mediated by P2Y12 inhibition.

Data Presentation

Summary of this compound Quantitative Data
ParameterValueReference(s)
Binding Affinity (Ki) 24.9 nM[1][2][3]
EC50 (ADP-evoked Ca2+ response in THP-1 cells) 5.4 ± 1.8 μM[1]
Maximum Solubility in Water 25 mM[3]
Recommended Stock Solution Storage -20°C (1 month), -80°C (6 months)[1]
Reported In Vivo Dosing (intrathecal, rat) 0.01 - 0.3 mg/kg[1]

Experimental Protocols

Key Experimental Methodologies

1. Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder. Note that the molecular weight may vary between batches due to hydration, so refer to the Certificate of Analysis for the batch-specific molecular weight.[2]

  • Dissolve the powder in sterile, nuclease-free water to a final concentration of 10 mM or 25 mM.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

2. General Protocol for a Cell-Based Calcium Flux Assay

This protocol provides a general guideline. Specific parameters such as cell seeding density, dye loading conditions, and antagonist pre-incubation time should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Seed cells expressing the P2Y12 receptor in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer and then add this compound at various concentrations. Incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Initiate the kinetic read and, after establishing a stable baseline, inject the P2Y12 agonist (e.g., ADP) into the wells.

  • Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of this compound can be quantified by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Mandatory Visualizations

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits

Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Concentration (this compound, Agonist, etc.) Start->Check_Reagents Check_Cells Assess Cell Health & Receptor Expression Check_Reagents->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Times, Concentrations) Check_Cells->Check_Protocol In_Vitro Cell-Based Assay? Check_Protocol->In_Vitro In_Vivo In Vivo Study? Check_Protocol->In_Vivo Check_Assay_Specifics Troubleshoot Assay-Specific Issues (e.g., Dye Loading, Plate Reader Settings) In_Vitro->Check_Assay_Specifics Yes Check_Animal_Model Evaluate Animal Model Parameters (Dosing, Route, Strain) In_Vivo->Check_Animal_Model Yes Optimize Optimize Experimental Conditions Check_Assay_Specifics->Optimize Check_Animal_Model->Optimize

Caption: Logical Workflow for Troubleshooting this compound Experiments.

References

PSB-0739 toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PSB-0739. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in toxicity and cell viability assays.

Q1: I am observing higher than expected cytotoxicity at low concentrations of this compound. What could be the cause?

A1: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: The THP-1 monocytic cell line is a known target for this compound, where it attenuates ADP-evoked responses.[1] However, different cell lines may exhibit varying sensitivities to P2Y12 receptor antagonism. It is crucial to determine the optimal concentration range for your specific cell line with a dose-response experiment.

  • Off-Target Effects: While this compound is a potent P2Y12 antagonist, high concentrations may lead to off-target effects. Consider using a lower concentration range or a different P2Y12 antagonist as a control.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control group is essential.

  • Compound Stability: this compound stock solutions should be stored properly to avoid degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Prepare fresh dilutions for each experiment.

Q2: How can I confirm that the observed effects on cell viability are specifically due to P2Y12 receptor antagonism?

A2: To validate the mechanism of action, consider the following controls:

  • P2Y12 Agonist Rescue: Co-treatment with a P2Y12 receptor agonist, such as ADP or 2MeSADP, should rescue the effects of this compound. An increase in cell viability upon agonist addition would suggest a P2Y12-mediated effect.

  • Use of a Different P2Y12 Antagonist: Employ another structurally different P2Y12 antagonist (e.g., cangrelor) to see if it phenocopies the effects of this compound.

  • P2Y12 Knockdown/Knockout Cells: If available, using cells with genetically silenced P2Y12 expression can confirm the target specificity. In such cells, this compound should have a minimal effect on viability.

  • Control Cell Line: Use a cell line that does not express the P2Y12 receptor to check for non-specific toxicity.

Q3: What is the recommended concentration range for this compound in cell viability assays?

A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions.

  • For THP-1 cells, concentrations in the range of 10 nM to 10 µM have been used, with an IC50 value of 5.4 ± 1.8 μM for inhibiting ADP-evoked responses.[1]

  • It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range could be from 1 nM to 100 µM.

Q4: Can I use this compound in in vivo studies?

A4: Yes, this compound has been used in rodent models. For instance, intrathecal administration of this compound has been shown to have dose-dependent effects on mechanical hyperalgesia.[2] It is important to note that due to its polar structure, this compound is not expected to readily cross the blood-brain barrier.[2] Therefore, the route of administration is a critical consideration for in vivo experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Kᵢ (P2Y12 receptor)24.9 nMHuman Platelets[1]
pA₂ value9.8Human P2Y12 Receptor[3]
IC₅₀ (ADP-evoked Ca²⁺ response)5.4 ± 1.8 μMTHP-1 cells[1]

Table 2: In Vivo Efficacy of this compound

ModelAdministration RouteEffective Dose RangeObserved EffectReference
Inflammatory & Neuropathic PainIntrathecal0.01 - 0.3 mg/kgAntihyperalgesic effect[2]

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (negative control) and a solvent control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of P2Y12 Receptor

P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Gi Gi Protein P2Y12_Receptor->Gi activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Platelet_Aggregation ↓ Platelet Aggregation cAMP->Platelet_Aggregation PSB_0739 This compound PSB_0739->P2Y12_Receptor antagonizes

Caption: P2Y12 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Treat_PSB0739 3. Treat with this compound (Dose-response) Incubate_24h->Treat_PSB0739 Incubate_Treatment 4. Incubate (24/48/72h) Treat_PSB0739->Incubate_Treatment Add_Reagent 5. Add Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent 6. Incubate (2-4h) Add_Reagent->Incubate_Reagent Measure_Signal 7. Measure Signal (Absorbance/Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data 8. Analyze Data (Calculate % Viability, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing cell viability after this compound treatment.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Control OK? Start->Check_Solvent Check_Concentration Is Concentration Appropriate? Check_Solvent->Check_Concentration Yes Solvent_Issue Solvent Toxicity Issue. Reduce Concentration. Check_Solvent->Solvent_Issue No Check_CellLine Is Cell Line Known to Express P2Y12? Check_Concentration->Check_CellLine Yes Dose_Response_Issue Perform Dose-Response to Find Optimal Range. Check_Concentration->Dose_Response_Issue No Perform_Rescue Perform Agonist Rescue Experiment Check_CellLine->Perform_Rescue Result_Rescue Does Agonist Reverse Cytotoxicity? Perform_Rescue->Result_Rescue Conclusion_OffTarget Likely Off-Target Effect or Non-Specific Toxicity Result_Rescue->Conclusion_OffTarget No Conclusion_OnTarget Effect is Likely P2Y12-Mediated Result_Rescue->Conclusion_OnTarget Yes

Caption: A logical guide for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: PSB-0739 Efficacy Assessment In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro efficacy of PSB-0739, a potent P2Y12 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a high-affinity, potent, and competitive antagonist of the P2Y12 receptor, with a Ki value of approximately 24.9 nM.[1][2][3] It functions as a non-nucleotide antagonist, meaning it does not require metabolic activation to exert its effect.[1] The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gi alpha subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the PI3K/Akt signaling pathway.[4][5] this compound competitively blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting these downstream signaling events.

Q2: What are the key in vitro assays to assess the efficacy of this compound?

A2: The primary in vitro assays to determine the efficacy of this compound include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the P2Y12 receptor.

  • cAMP Assays: To measure the antagonistic effect of this compound on ADP-induced inhibition of cAMP production.

  • Calcium Mobilization Assays: To assess the ability of this compound to block ADP-induced intracellular calcium release.

  • ERK Phosphorylation Assays: To evaluate the inhibitory effect of this compound on the downstream signaling cascade leading to ERK activation.

  • Platelet Aggregation Assays: A physiologically relevant assay to measure the functional consequence of P2Y12 receptor blockade.

Q3: Which cell lines are suitable for in vitro studies with this compound?

A3: A variety of cell lines can be used, depending on the specific assay. Commonly used cell lines include:

  • HEK293 or CHO cells stably expressing the human P2Y12 receptor: These are ideal for specific and robust signaling assays, as they provide a high receptor density and a clean background.[6]

  • THP-1 monocytic cell line: This cell line endogenously expresses the P2Y12 receptor and is suitable for calcium mobilization and other functional assays.[2][3]

  • Platelets: For the most physiologically relevant functional assays, such as platelet aggregation studies.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water up to 25 mM and in DMSO up to 10 mM.[1][3][7] For storage, it is recommended to desiccate at room temperature for the solid form.[1] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture absorption.[2] If using water as the solvent for your stock solution, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before use.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various in vitro studies.

ParameterValueCell Line/SystemReference
Ki 24.9 nMPlatelet P2Y12 Receptor[1][2][3]
pA2 9.8Human P2Y12 Receptor[2][3]
IC50 (Ca2+ response) 5.4 ± 1.8 µMTHP-1 cells[2]

Signaling Pathways and Experimental Workflows

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PI3K PI3K Akt Akt PI3K->Akt activates ADP ADP ADP->P2Y12 PSB0739 This compound PSB0739->P2Y12 Gi->AC inhibits Gbg Gβγ Gi->Gbg Gbg->PI3K activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation ERK ERK1/2 Akt->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates pERK->Platelet_Activation

Caption: P2Y12 receptor signaling cascade initiated by ADP and inhibited by this compound.

General Experimental Workflow for In Vitro Antagonist Assay

Antagonist_Workflow start Start prep_cells Prepare and Seed Cells start->prep_cells add_antagonist Add this compound (Varying Concentrations) prep_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add ADP Agonist (EC80 Concentration) incubate_antagonist->add_agonist incubate_agonist Incubate add_agonist->incubate_agonist measure_response Measure Response (cAMP, Ca2+, p-ERK) incubate_agonist->measure_response analyze_data Data Analysis (IC50 Calculation) measure_response->analyze_data end End analyze_data->end

References

Overcoming poor solubility of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with PSB-0739, particularly concerning its solubility in experimental settings.

Troubleshooting Guide: Overcoming this compound Precipitation

While this compound is reported to be soluble in water and DMSO, issues can arise when preparing working solutions in various experimental buffers and media.[1][2] This guide addresses common problems and provides step-by-step solutions.

Problem 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue when a compound is dissolved in a strong organic solvent and then diluted into an aqueous solution where its solubility is lower.

Solution:

  • Decrease the final concentration of DMSO: Aim for a final DMSO concentration of 0.5% or lower in your working solution, as higher concentrations can be toxic to cells.[3]

  • Use a pre-warmed buffer or medium: Warming your aqueous solution to 37°C can help maintain the solubility of this compound during dilution.

  • Add the stock solution to the aqueous solution while vortexing: This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

  • Consider a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. This can help to gradually acclimate the compound to the aqueous environment.

Problem 2: I observe a precipitate in my stock solution over time.

Precipitation in a stock solution can be due to improper storage or solvent evaporation.

Solution:

  • Ensure proper storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[4][5]

  • Use airtight containers: This will prevent the evaporation of the solvent, which can lead to an increase in the concentration of this compound and subsequent precipitation.

  • Briefly sonicate the stock solution: If a precipitate is observed, gentle sonication can help to redissolve the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

Several suppliers report that this compound is soluble in water up to 25 mM and in DMSO at 10 mM.[1][2]

Q2: What are the key chemical properties of this compound?

The table below summarizes the key chemical properties of this compound.

PropertyValueReference
Molecular Weight609.54 g/mol [1]
FormulaC26H17N3Na2O8S2[1]
Purity≥95%[1]
CAS Number1052087-90-7[1]

Q3: How should I prepare a stock solution of this compound?

For a 10 mM stock solution in DMSO, follow the protocol below. For other concentrations, the reconstitution calculator can be a useful tool.[5]

Q4: What are the recommended storage conditions for this compound?

  • Solid Compound: Desiccate at room temperature.[1]

  • Stock Solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months.[4]

Q5: Are there alternative methods to improve the solubility of compounds like this compound for in vitro assays?

While this compound has good reported solubility, general techniques for enhancing the solubility of poorly soluble compounds in experimental settings include:

  • Use of co-solvents: Solvents like ethanol (B145695) and polyethylene (B3416737) glycols can be used in combination with water to increase solubility.[6]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[7]

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8]

  • Particle size reduction: For solid forms, reducing particle size can increase the dissolution rate.[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder using an analytical balance.

  • Calculate the volume of DMSO needed to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.

  • While vortexing the warmed buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, it is ready for use in your experiment.

  • If precipitation occurs, consider further dilution or the use of a solubility-enhancing excipient as described in the troubleshooting guide.

Visualizations

PSB_0739_Troubleshooting_Workflow This compound Solubility Troubleshooting Workflow start Start: Prepare working solution check_precipitation Observe precipitation? start->check_precipitation solution_clear Solution is clear Proceed with experiment check_precipitation->solution_clear No troubleshoot Troubleshooting Steps check_precipitation->troubleshoot Yes step1 1. Decrease final DMSO concentration troubleshoot->step1 step2 2. Use pre-warmed buffer step1->step2 step3 3. Add stock while vortexing step2->step3 step4 4. Consider serial dilution step3->step4 recheck_precipitation Re-observe for precipitation step4->recheck_precipitation recheck_precipitation->solution_clear No consult Consult further (e.g., consider alternative formulation) recheck_precipitation->consult Yes PSB0739_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein Activation P2Y12->Gi ADP ADP ADP->P2Y12 activates PSB0739 This compound PSB0739->P2Y12 antagonizes AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP results in Platelet_Activation Platelet Activation and Aggregation cAMP->Platelet_Activation inhibits

References

Long-term stability of PSB-0739 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of PSB-0739 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid compound and prepared stock solutions, please refer to the following storage recommendations.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder Room TemperatureShort-termShould be stored in a desiccator.[1][2]
4°CUp to 6 MonthsIn a tightly sealed container, protected from moisture.[3]
-20°CUp to 12 MonthsFor long-term storage, in a tightly sealed container.[4]
Solutions -20°CUp to 1 MonthIn a tightly sealed vial, protected from light. Avoid repeated freeze-thaw cycles.[3][5]
-80°CUp to 6 MonthsRecommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.[3][5]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has good solubility in both aqueous and organic solvents commonly used in laboratory settings.

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
Water25 mM[1]
DMSO10 mM[4]

Q3: How does this compound exert its inhibitory effect?

A3: this compound is a potent and selective competitive antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR).[1][6] Unlike some other P2Y12 inhibitors like clopidogrel, this compound does not require metabolic activation to exert its effect.[2] Its binding to the P2Y12 receptor inhibits the downstream signaling cascade initiated by the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).[6]

Q4: What is the downstream signaling pathway of the P2Y12 receptor?

A4: The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[6] Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP relieves the inhibition of phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates Akt, which in turn leads to a cascade of events culminating in platelet activation and aggregation.[6][7]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gαi P2Y12->Gi Activates PSB0739 This compound PSB0739->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PI3K PI3K cAMP->PI3K Inhibits Akt Akt PI3K->Akt Activates Platelet_Activation Platelet Activation & Aggregation Akt->Platelet_Activation Leads to

P2Y12 Receptor Signaling Pathway

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound solutions.

Issue 1: Precipitation of this compound in Solution

Table 3: Troubleshooting Precipitation

Potential Cause Recommended Action
Low Solubility in the Chosen Solvent Although this compound is soluble in water and DMSO, ensure you have not exceeded the solubility limits (see Table 2). If working with aqueous buffers, the pH and ionic strength can affect solubility.
Improper Storage Storing solutions at inappropriate temperatures or in containers that are not airtight can lead to solvent evaporation and precipitation. Always store solutions as recommended in Table 1.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to precipitation. It is highly recommended to prepare single-use aliquots.
Solution If precipitation is observed, gentle warming (to no more than 37°C) and sonication may help to redissolve the compound. However, if the precipitate does not readily go back into solution, it is best to prepare a fresh stock solution.

Issue 2: Loss of this compound Activity in Experiments

Table 4: Troubleshooting Loss of Activity

Potential Cause Recommended Action
Chemical Degradation This compound, like many small molecules, can be susceptible to degradation over time, especially if not stored correctly. Degradation can be caused by hydrolysis, oxidation, or photolysis. Always use freshly prepared solutions or properly stored aliquots.
Inaccurate Concentration The concentration of the stock solution may be lower than expected due to incomplete dissolution, precipitation, or weighing errors. It is advisable to confirm the concentration of your stock solution, for example, by UV-Vis spectrophotometry if a molar extinction coefficient is known.
Assay-Specific Issues The loss of activity may be related to the experimental conditions. Consider factors such as the stability of this compound in your assay buffer and potential interactions with other components of the assay.
Solution To determine if your this compound solution has degraded, a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) is required. The appearance of new peaks or a decrease in the area of the parent peak would suggest degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder, MW: 609.54 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound solid powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.095 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

    • Once dissolved, aliquot the stock solution into single-use, tightly sealed amber vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Stability by HPLC (General Method)

Note: The following is a general HPLC method for sulfonated aromatic compounds and would need to be optimized and validated specifically for this compound and its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Inject the solution onto the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.

    • To assess stability, store the this compound solution under the desired conditions (e.g., specific temperature, light exposure).

    • At various time points, inject an aliquot of the stored solution onto the HPLC system.

    • Monitor for any changes in the chromatogram, such as a decrease in the peak area of this compound or the appearance of new peaks, which would indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Solid this compound dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at Recommended Temperature aliquot->store prepare_hplc Prepare HPLC System inject_t0 Inject Fresh Solution (T=0) prepare_hplc->inject_t0 analyze Analyze Chromatograms for Degradation inject_t0->analyze store_sample Store Solution under Test Conditions inject_tn Inject Stored Solution at Time Points (T=n) store_sample->inject_tn inject_tn->analyze

Experimental Workflow for Stability Assessment

References

Validation & Comparative

A Comparative Guide to Platelet Inhibition: PSB-0739 versus Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two P2Y12 receptor antagonists, PSB-0739 and clopidogrel (B1663587), focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antiplatelet therapies.

Introduction

Adenosine diphosphate (B83284) (ADP) plays a critical role in platelet activation and aggregation, primarily through its interaction with the P2Y12 receptor. Inhibition of this receptor is a key therapeutic strategy for preventing thrombotic events. Clopidogrel, a thienopyridine, is a widely used antiplatelet prodrug. In contrast, this compound is a potent, non-nucleotide antagonist of the P2Y12 receptor that does not require metabolic activation. This guide explores the key differences and comparative efficacy of these two compounds.

Mechanism of Action

Both this compound and clopidogrel exert their antiplatelet effects by targeting the P2Y12 receptor on the surface of platelets. However, their modes of action differ significantly.

This compound is a direct-acting, competitive antagonist of the P2Y12 receptor.[1] It binds to the receptor with high affinity, directly blocking the binding of ADP and subsequent downstream signaling pathways that lead to platelet activation and aggregation.

Clopidogrel , on the other hand, is a prodrug that requires a two-step metabolic activation process in the liver, primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form its active thiol metabolite.[2][3] This active metabolite then irreversibly binds to the P2Y12 receptor, forming a disulfide bridge with cysteine residues on the receptor.[4] This irreversible binding leads to a sustained inhibition of platelet function for the lifespan of the platelet.[5]

The necessity of metabolic activation for clopidogrel introduces variability in its efficacy due to genetic polymorphisms in CYP enzymes and potential drug-drug interactions.[5] this compound, being a direct-acting agent, circumvents these limitations.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and the active metabolite of clopidogrel, providing a basis for comparing their potency in inhibiting P2Y12 receptor function.

ParameterThis compoundClopidogrel (Active Metabolite)Reference
Binding Affinity (Ki) 24.9 nMNot explicitly found for the active metabolite.[1]
pA2 Value 9.8Not available[6]
IC50 (ADP-induced Platelet Aggregation) Not directly available~0.30 µM (in washed human platelets)[7]
EC50 (Inhibition of ADP-evoked Ca2+ responses) 5.4 ± 1.8 µM (in THP-1 cells)Not available[6]

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions and the form of the drug tested (direct antagonist vs. active metabolite). The provided IC50 for clopidogrel's active metabolite is from a study comparing it to prasugrel's active metabolite.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiplatelet agents. Below are representative protocols for key experiments used to evaluate the efficacy of P2Y12 inhibitors.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is considered the gold standard for assessing platelet aggregation.

Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) following treatment with an inhibitor.

Protocol:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is typically adjusted to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.[8]

  • Incubation: A known volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C in an aggregometer.

  • Baseline Reading: The baseline light transmission of the PRP is recorded (0% aggregation).

  • Addition of Inhibitor: The test compound (this compound or the active metabolite of clopidogrel) is added to the PRP at various concentrations and incubated for a specified period.

  • Induction of Aggregation: An agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP to induce platelet aggregation.[9]

  • Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum platelet aggregation (MPA) is determined.

  • Data Analysis: The percentage of inhibition of platelet aggregation (IPA) is calculated relative to a vehicle control. IC50 values can be determined by testing a range of inhibitor concentrations.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the inhibition of the P2Y12 receptor signaling pathway.

Objective: To measure the phosphorylation state of VASP, which is regulated by the P2Y12 receptor, as an indicator of receptor inhibition.

Protocol:

  • Blood Collection: Whole blood is collected in citrated tubes.

  • Incubation with Prostaglandin E1 (PGE1) and ADP:

    • Aliquots of whole blood are incubated with PGE1 alone and with a combination of PGE1 and ADP. PGE1 stimulates the phosphorylation of VASP, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.[10]

    • The test compound (this compound or the active metabolite of clopidogrel) is added to assess its ability to counteract the effect of ADP.

  • Fixation and Permeabilization: The platelets are fixed and permeabilized to allow intracellular staining.

  • Staining: The platelets are stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured using a flow cytometer.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples incubated with PGE1 alone versus those with PGE1 and ADP. A higher PRI indicates greater P2Y12 receptor inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

G cluster_0 Clopidogrel Pathway cluster_1 This compound Pathway cluster_2 Platelet P2Y12 Receptor Signaling Clopidogrel (Prodrug) Clopidogrel (Prodrug) Hepatic Metabolism (CYP450) Hepatic Metabolism (CYP450) Clopidogrel (Prodrug)->Hepatic Metabolism (CYP450) Activation Active Thiol Metabolite Active Thiol Metabolite Hepatic Metabolism (CYP450)->Active Thiol Metabolite P2Y12 P2Y12 Receptor Active Thiol Metabolite->P2Y12 Irreversible Antagonist This compound (Active Drug) This compound (Active Drug) This compound (Active Drug)->P2Y12 Competitive Antagonist ADP ADP ADP->P2Y12 Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Promotes cAMP ↓ cAMP AC->cAMP cAMP->Platelet_Activation Inhibition of activation

Caption: Signaling pathways of this compound and Clopidogrel targeting the P2Y12 receptor.

G cluster_workflow Experimental Workflow: Platelet Aggregation Assay start Whole Blood Collection prp_prep PRP & PPP Preparation start->prp_prep platelet_adjust Platelet Count Adjustment prp_prep->platelet_adjust incubation Incubation with Inhibitor (37°C) platelet_adjust->incubation agonist_add Add Agonist (e.g., ADP) incubation->agonist_add lta Light Transmission Aggregometry agonist_add->lta analysis Data Analysis (% Inhibition, IC50) lta->analysis

Caption: A typical experimental workflow for assessing platelet aggregation.

Conclusion

This compound and clopidogrel are both effective inhibitors of the P2Y12 receptor, a critical target in antiplatelet therapy. The primary distinction lies in their mechanism of action: this compound is a direct-acting antagonist, while clopidogrel is a prodrug requiring metabolic activation. This fundamental difference gives this compound a potential advantage in terms of predictable and consistent platelet inhibition, as it avoids the metabolic variability associated with clopidogrel. The quantitative data, though not directly comparable in all aspects, suggests that this compound is a highly potent P2Y12 antagonist. Further head-to-head comparative studies using standardized experimental protocols are warranted to fully elucidate their relative efficacy and clinical potential.

References

A Comparative Analysis of the P2Y12 Receptor Antagonists: PSB-0739 and Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PSB-0739 and ticagrelor (B1683153), two potent antagonists of the P2Y12 receptor, a critical component in platelet activation and aggregation. While ticagrelor is a well-established clinical antiplatelet agent, this compound is a research compound used for in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action

Both this compound and ticagrelor target the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets. Adenosine diphosphate (B83284) (ADP) is the natural ligand for this receptor, and its binding initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this receptor, both compounds effectively inhibit these processes.

This compound is a potent, competitive, and non-nucleotide antagonist of the human P2Y12 receptor.[1][2] It directly competes with ADP for binding to the receptor. An important characteristic of this compound is that it does not require metabolic activation to exert its inhibitory effect.

Ticagrelor is an orally active, direct-acting, and reversible P2Y12 receptor antagonist.[3][4][5][6] Unlike clopidogrel (B1663587), it does not require hepatic bioactivation.[4][6] Ticagrelor and its major active metabolite bind reversibly to the P2Y12 receptor at a site distinct from the ADP binding site, acting as an allosteric antagonist.[3][7][8] This reversible binding allows for a more rapid onset and offset of its antiplatelet effect, which closely follows the drug's plasma concentration.[4] Recent studies also suggest that ticagrelor may exhibit inverse agonism at the P2Y12 receptor and inhibit the equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine, which contributes to its antiplatelet effects.[9]

Data Presentation: A Quantitative Comparison

Direct comparative efficacy studies between this compound and ticagrelor are not available in the public domain, as this compound is primarily a research tool. The following tables summarize the available quantitative data for each compound.

Table 1: In Vitro Receptor Binding and Potency

ParameterThis compoundTicagrelor
Binding Affinity (Ki) 24.9 nM[1][2][10]2.0 nM[11]
Mechanism Competitive Antagonist[1][2]Reversible, Non-competitive, Allosteric Antagonist[3][6][8]
Bioactivation Required NoNo[4][6]
pA2 value 9.8[1][2]Not reported
EC50 (ADP-evoked Ca2+ response in THP-1 cells) 5.4 ± 1.8 μM[1][2]Not reported

Table 2: Clinical Efficacy of Ticagrelor (from the PLATO Trial)

The PLATO (Platelet Inhibition and Patient Outcomes) trial was a large-scale clinical study that compared ticagrelor to clopidogrel in patients with acute coronary syndromes (ACS).[12]

Endpoint (at 12 months)Ticagrelor + AspirinClopidogrel + Aspirin
Primary Efficacy Endpoint (Composite of CV death, MI, or stroke) 9.8%11.7%[12]
Cardiovascular (CV) Death 4.0%5.1%[12]
Myocardial Infarction (MI) 5.8%6.9%[12]
Stroke 1.5%1.3%[12]
All-Cause Mortality Not reportedNot reported
Major Bleeding 11.6%11.2%[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of P2Y12 receptor antagonists are provided below.

Radioligand Binding Assay for P2Y12 Receptor Affinity (Ki determination)
  • Objective: To determine the binding affinity of a test compound (e.g., this compound, ticagrelor) to the P2Y12 receptor.

  • Materials:

    • Cell membranes expressing the human P2Y12 receptor.

    • Radiolabeled ligand (e.g., [³H]PSB-0413 or another suitable P2Y12 antagonist radioligand).

    • Test compounds (this compound, ticagrelor) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Platelet Aggregation Assay (In Vitro Efficacy)
  • Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human blood, anticoagulated with citrate.

    • Platelet-rich plasma (PRP) or washed platelets.

    • ADP solution (agonist).

    • Test compounds (this compound, ticagrelor) at various concentrations.

    • Aggregometer.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at a low speed.

    • Pre-incubate the PRP with either a vehicle control or different concentrations of the test compound for a specified time.

    • Place the PRP sample in the aggregometer cuvette and establish a baseline.

    • Add ADP to induce platelet aggregation.

    • Monitor the change in light transmission through the sample over time as platelets aggregate.

    • The maximum aggregation percentage is recorded.

    • The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)
  • Objective: To evaluate the antithrombotic efficacy of a test compound in a living animal model.

  • Materials:

    • Anesthetized rodents (e.g., mice or rats).

    • Test compound (this compound or ticagrelor) for administration (e.g., oral, intravenous).

    • Ferric chloride (FeCl₃) solution.

    • Surgical instruments for exposing the carotid artery.

    • Doppler flow probe to measure blood flow.

  • Procedure:

    • Administer the test compound or vehicle to the animal at a predetermined time before the procedure.

    • Anesthetize the animal and surgically expose one of the carotid arteries.

    • Place a Doppler flow probe around the artery to monitor blood flow.

    • Apply a filter paper saturated with FeCl₃ solution to the surface of the artery for a few minutes to induce endothelial injury and thrombus formation.

    • Monitor the blood flow continuously. The time to vessel occlusion (cessation of blood flow) is the primary endpoint.

    • A longer time to occlusion in the group treated with the test compound compared to the vehicle group indicates antithrombotic efficacy.

Mandatory Visualizations

P2Y12 Signaling Pathway

P2Y12_Signaling_Pathway ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Gi Gi P2Y12R->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP_P VASP-P PKA->VASP_P VASP VASP VASP->VASP_P Akt Akt PI3K->Akt GP_IIb_IIIa GP IIb/IIIa Activation Akt->GP_IIb_IIIa Platelet_Aggregation Platelet Aggregation GP_IIb_IIIa->Platelet_Aggregation PSB_0739 This compound PSB_0739->P2Y12R Ticagrelor Ticagrelor Ticagrelor->P2Y12R

Caption: P2Y12 receptor signaling cascade and points of inhibition.

Experimental Workflow for Comparing P2Y12 Antagonists

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Assays start->invitro binding Receptor Binding Assay (Ki determination) invitro->binding aggregation Platelet Aggregation Assay (IC50 determination) invitro->aggregation invivo In Vivo Models invitro->invivo thrombosis Thrombosis Model (e.g., FeCl3 injury) invivo->thrombosis bleeding Bleeding Time Assay invivo->bleeding data_analysis Data Analysis & Comparison invivo->data_analysis conclusion Conclusion on Relative Efficacy data_analysis->conclusion

Caption: Generalized workflow for preclinical comparison of P2Y12 inhibitors.

Logical Relationship of P2Y12 Antagonists

Drug_Classification P2Y12 P2Y12 Antagonists Thienopyridines Thienopyridines (Prodrugs, Irreversible) P2Y12->Thienopyridines NonThieno Non-Thienopyridines (Direct-acting) P2Y12->NonThieno Clopidogrel Clopidogrel Thienopyridines->Clopidogrel Prasugrel Prasugrel Thienopyridines->Prasugrel Ticagrelor Ticagrelor (Reversible, Allosteric) NonThieno->Ticagrelor PSB0739 This compound (Reversible, Competitive) NonThieno->PSB0739

Caption: Classification of P2Y12 receptor antagonists.

References

PSB-0739: A Comparative Guide to a Selective P2Y12 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental P2Y12 receptor antagonist, PSB-0739, with currently marketed antiplatelet agents that target the same receptor: clopidogrel (B1663587), prasugrel, and ticagrelor (B1683153). This document is intended for an audience with a background in pharmacology and drug development, presenting objective data from preclinical studies to facilitate informed decisions in research and development.

Executive Summary

The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention of thrombotic events. This compound is a potent and selective competitive antagonist of the P2Y12 receptor. Unlike the thienopyridine prodrugs, clopidogrel and prasugrel, this compound is a direct-acting agent that does not require metabolic activation. This guide will delve into its pharmacological profile, comparing its potency, selectivity, and mechanism of action against established P2Y12 inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: The P2Y12 Signaling Pathway

The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP). This activation initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Alpha Subunit P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to Platelet_Activation ↓ Platelet Activation & Aggregation PSB_0739 This compound PSB_0739->P2Y12 Competitively Antagonizes Thienopyridines Clopidogrel (active metabolite) Prasugrel (active metabolite) Thienopyridines->P2Y12 Irreversibly Antagonizes Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Antagonizes

Figure 1: P2Y12 Receptor Signaling Pathway and Points of Antagonist Intervention.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and its comparators. It is important to note that direct head-to-head studies for all compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different methodologies employed.

Table 1: P2Y12 Receptor Binding Affinity and Potency
CompoundTargetAssay TypeKi (nM)IC50 (nM)Notes
This compound Human P2Y12Radioligand Binding24.9[1][2][3]-Competitive antagonist.
Clopidogrel (active metabolite) Human P2Y12Radioligand Binding-~100Irreversible antagonist. Potency can vary based on assay conditions.
Prasugrel (active metabolite, R-138727) Human P2Y12Radioligand Binding~1-2-Irreversible antagonist. More potent than clopidogrel's active metabolite.
Ticagrelor Human P2Y12Radioligand Binding141.8Reversible, non-competitive antagonist.[4]

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of potency; lower values indicate higher potency.

Table 2: Selectivity Profile of this compound against other P2Y Receptors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize P2Y12 antagonists.

Receptor Binding Assay

This assay measures the affinity of a compound for the P2Y12 receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., platelet membranes, recombinant cells) Incubation_Mix Incubate Receptor Source, Radioligand, and Test Compound Receptor_Source->Incubation_Mix Radioligand Radioligand (e.g., [³H]2-MeSADP) Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation_Mix Filtration Rapid Filtration to separate bound from free radioligand Incubation_Mix->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate Ki or IC50 values Scintillation->Analysis

Figure 2: General Workflow for a P2Y12 Receptor Radioligand Binding Assay.

Protocol Outline:

  • Preparation of Membranes: Platelet membranes or membranes from cells expressing the recombinant human P2Y12 receptor are prepared.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled P2Y12 agonist (e.g., [³H]2-MeSADP) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 and subsequently the Ki value can be calculated.

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.

Protocol Outline:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP.

  • Baseline Measurement: The light transmission through a sample of PRP is set as 0% aggregation, and through platelet-poor plasma (PPP) as 100% aggregation.

  • Incubation: PRP is pre-incubated with the test compound or vehicle control.

  • Induction of Aggregation: ADP is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.

VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay

This assay provides a specific measure of P2Y12 receptor inhibition by assessing the phosphorylation state of VASP, a downstream signaling protein.

VASP_Assay_Workflow cluster_sample Sample Preparation cluster_stimulation Stimulation & Fixation cluster_staining Staining & Analysis Whole_Blood Whole Blood Sample Antagonist_Incubation Incubate with P2Y12 Antagonist Whole_Blood->Antagonist_Incubation PGE1_ADP Add PGE1 ± ADP Antagonist_Incubation->PGE1_ADP Fixation Fixation PGE1_ADP->Fixation Permeabilization Permeabilization Fixation->Permeabilization Antibody_Staining Stain with Fluorescently-labeled anti-VASP-P Antibody Permeabilization->Antibody_Staining Flow_Cytometry Analysis by Flow Cytometry Antibody_Staining->Flow_Cytometry

Figure 3: Experimental Workflow for the VASP Phosphorylation Assay.

Protocol Outline:

  • Sample Preparation: Whole blood is incubated with the P2Y12 antagonist.

  • Stimulation: The sample is treated with prostaglandin (B15479496) E1 (PGE1) to stimulate cAMP production, followed by the addition of ADP to activate the P2Y12 receptor.

  • Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular staining.

  • Staining: The cells are stained with a fluorescently labeled antibody specific for phosphorylated VASP (VASP-P).

  • Flow Cytometry: The fluorescence intensity of the platelets is measured by flow cytometry. A higher fluorescence intensity indicates a higher level of VASP-P and thus greater P2Y12 inhibition.

Discussion and Future Directions

This compound demonstrates high potency as a competitive antagonist of the P2Y12 receptor. Its direct-acting nature offers a potential advantage over thienopyridines, which require metabolic activation and can be subject to genetic polymorphisms affecting their efficacy.

Compared to ticagrelor, another direct-acting antagonist, this compound's competitive mechanism of action may offer a different pharmacological profile. However, further studies are needed to fully elucidate these differences and their potential clinical implications.

A critical next step in the evaluation of this compound is the comprehensive characterization of its selectivity profile across all P2Y receptor subtypes. This will be essential to confirm its specificity for the P2Y12 receptor and to predict potential off-target effects. Furthermore, head-to-head in vivo studies comparing the antithrombotic efficacy and bleeding risk of this compound with clopidogrel, prasugrel, and ticagrelor will be crucial for determining its therapeutic potential.

This guide serves as a foundational resource for researchers interested in the pharmacology of P2Y12 antagonists. The provided data and protocols are intended to support further investigation into the promising profile of this compound and its potential role in the development of new antiplatelet therapies.

References

Validating the Role of P2Y12: A Comparative Guide to PSB-0739 and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y12 antagonist PSB-0739 with other widely used alternatives, supported by experimental data. The content is designed to assist researchers in validating the role of the P2Y12 receptor in their studies and in selecting the appropriate antagonist for their experimental needs.

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in platelet activation and aggregation.[1][2] Its inhibition is a key therapeutic strategy in the prevention of thrombotic events. This guide will delve into the specifics of this compound, a potent and selective P2Y12 antagonist, and compare its performance with the clinically established antagonists clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153).

P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by ADP initiates a downstream signaling cascade that ultimately leads to platelet aggregation and thrombus formation. The receptor couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Reduced cAMP levels diminish the activity of protein kinase A (PKA), a key negative regulator of platelet activation.

Simultaneously, the βγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (protein kinase B). This pathway, along with other signaling events, contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[3][4]

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein (αβγ) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates (βγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GPIIbIIIa_inactive Inactive GPIIb/IIIa PKA->GPIIbIIIa_inactive Inhibits Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa_inactive Promotes GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates PSB0739 This compound (Antagonist) PSB0739->P2Y12 Blocks

Figure 1: P2Y12 receptor signaling pathway leading to platelet aggregation.

Comparison of P2Y12 Antagonists

FeatureThis compoundClopidogrelPrasugrelTicagrelor
Mechanism of Action Direct-acting, competitive antagonistProdrug, irreversible antagonistProdrug, irreversible antagonistDirect-acting, reversible, non-competitive antagonist
Potency (Ki) 24.9 nMN/A (Active metabolite)N/A (Active metabolite)1.8 nM
Inhibition of Platelet Aggregation (in vitro) Highly potentVariable, requires metabolic activationMore potent and consistent than clopidogrelPotent and consistent
Reversibility ReversibleIrreversibleIrreversibleReversible
Metabolic Activation Not requiredRequired (CYP450 enzymes)Required (CYP450 enzymes)Not required
Primary Use Research toolClinical (Antiplatelet therapy)Clinical (Antiplatelet therapy)Clinical (Antiplatelet therapy)

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn whole blood collected in 3.2% sodium citrate (B86180) tubes.

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid).

  • P2Y12 antagonists (this compound, active metabolites of clopidogrel/prasugrel, ticagrelor).

  • Light Transmission Aggregometer.

  • Platelet-poor plasma (PPP) for blanking.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Antagonist: Incubate aliquots of PRP with varying concentrations of the P2Y12 antagonist or vehicle control for a specified time at 37°C.

  • Aggregation Measurement:

    • Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation).

    • Place a cuvette with PPP to set the 100% aggregation mark.

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP sample.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The maximum platelet aggregation (%) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the maximal aggregation) can be calculated from a dose-response curve.

LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Low-Speed Centrifugation (e.g., 200 x g, 15 min) start->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (e.g., 2000 x g, 10 min) centrifuge1->centrifuge2 adjust Adjust Platelet Count in PRP (using PPP) prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust incubate Incubate PRP with Antagonist (or Vehicle) at 37°C adjust->incubate aggregometer Light Transmission Aggregometer incubate->aggregometer add_agonist Add Platelet Agonist (e.g., ADP) aggregometer->add_agonist measure Measure % Aggregation add_agonist->measure end End: Data Analysis (e.g., IC50 calculation) measure->end

Figure 2: Experimental workflow for Light Transmission Aggregometry (LTA).

Logical Comparison of P2Y12 Antagonists

The choice of a P2Y12 antagonist for research purposes depends on the specific experimental goals. This compound's high potency and direct-acting nature make it an excellent tool for in vitro and ex vivo studies where precise and immediate inhibition of the P2Y12 receptor is required. In contrast, the prodrug nature of clopidogrel and prasugrel necessitates in vivo metabolic activation, making them unsuitable for direct in vitro comparisons without their active metabolites. Ticagrelor, being direct-acting and reversible, offers another valuable tool for studies requiring non-permanent P2Y12 blockade.

Figure 3: Logical comparison for selecting a P2Y12 antagonist in a research setting.

Conclusion

This compound serves as a highly effective and specific tool for researchers to validate the role of the P2Y12 receptor in various physiological and pathological processes. Its direct-acting nature and high potency provide a clear advantage for in vitro experimental setups compared to prodrug antagonists like clopidogrel and prasugrel. While ticagrelor also offers a direct-acting alternative, the well-characterized properties of this compound make it a valuable asset for fundamental research into P2Y12 signaling and for the initial screening and validation of novel P2Y12-targeted therapeutics. The experimental protocols and comparative data provided in this guide aim to facilitate informed decisions in the design and execution of such studies.

References

A Comparative Guide to P2Y12 Receptor Inhibitors: Alternatives to PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative P2Y12 receptor inhibitors to the research compound PSB-0739. The P2Y12 receptor is a critical target in the development of antiplatelet therapies due to its central role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the relevant biological and experimental pathways to aid in the selection and evaluation of P2Y12 inhibitors for research and drug development purposes.

Quantitative Comparison of P2Y12 Inhibitors

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of alternative P2Y12 inhibitors. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundTypeBinding Affinity (Ki)Functional Potency (IC50)Assay Conditions
This compound Non-nucleotide, Competitive Antagonist24.9 nM[1][2][3][4]5.4 µM (ADP-evoked Ca2+ response in THP-1 cells)[1][2]Radioligand binding assay with [3H]PSB-0413 on human platelet membranes.[5]
Cangrelor (B105443) ATP analog, Reversible Antagonist0.4 nM[1]~94% inhibition of P2Y12 receptor binding[6]Radioligand competitive binding assay with [33P]2MeSADP on human P2Y12 receptors.[1]
Ticagrelor (B1683153) Non-thienopyridine, Reversible Allosteric Antagonist-pIC50: 7.9 (Inhibition of ADP-induced aggregation in human washed platelets)[2]ADP-induced platelet aggregation in human washed platelets.[2]
Elinogrel Direct-acting, Reversible Antagonist7.00 nM[7]20 nM (Inhibition of platelet aggregation)[8]Competitive radioligand binding assay with [3H]AZ12464237 on P2Y12R.[7]
Prasugrel (B1678051) (active metabolite, R-138727) Thienopyridine, Irreversible Antagonist-91% inhibition of ADP-induced platelet aggregation at 2h post-dose[3]ADP-induced platelet aggregation.[3]
Clopidogrel (B1663587) (active metabolite) Thienopyridine, Irreversible Antagonist-69% inhibition of ADP-induced platelet aggregation at 6h post-dose[3]ADP-induced platelet aggregation.[3]

P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor, a Gi-coupled receptor, initiates a signaling cascade that leads to platelet activation and aggregation. This pathway involves the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds P2Y12_Inhibitor P2Y12 Inhibitor (e.g., this compound) P2Y12_Inhibitor->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_inactive Inactive GPIIb/IIIa Gi->GPIIb_IIIa_inactive Leads to activation of cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates VASP_P VASP-P VASP->VASP_P VASP_P->GPIIb_IIIa_inactive Inhibits activation of GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation

P2Y12 Receptor Signaling Pathway

Key Experimental Protocols

The characterization of P2Y12 inhibitors relies on a variety of in vitro assays to determine their binding affinity and functional effects on platelet activation. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Platelet membranes from healthy human donors or cell lines overexpressing the human P2Y12 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413 or [33P]2MeSADP) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Platelet Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Radioligand Binding Assay Workflow
ADP-Induced Platelet Aggregation Assay

This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by the natural agonist ADP. Light Transmission Aggregometry (LTA) is a common method for this purpose.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood from healthy donors by centrifugation.[4] Platelet-poor plasma (PPP) is used as a reference.

  • Assay Setup: The PRP is placed in a cuvette in an aggregometer and warmed to 37°C with constant stirring.[4]

  • Baseline Measurement: A baseline light transmission is established.

  • Agonist and Inhibitor Addition: The test compound or vehicle is pre-incubated with the PRP, followed by the addition of a submaximal concentration of ADP to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[4] This change is recorded over time.

  • Data Analysis: The maximum aggregation percentage is determined, and the IC50 value for the test compound is calculated.

Calcium Mobilization Assay

This assay measures the effect of a P2Y12 inhibitor on the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon P2Y12 receptor activation.

Methodology:

  • Cell Loading: Platelets or a suitable cell line expressing the P2Y12 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a flow cytometer.

  • Compound and Agonist Addition: The cells are pre-incubated with the test compound or vehicle, and then stimulated with ADP.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time.

  • Data Analysis: The peak fluorescence response is determined, and the IC50 value for the inhibition of the calcium response is calculated.

Calcium_Mobilization_Workflow A Load Cells with Calcium-Sensitive Dye B Measure Baseline Fluorescence A->B C Add Test Compound and then ADP B->C D Measure Fluorescence Change C->D E Calculate IC50 D->E

Calcium Mobilization Assay Workflow

Conclusion

The selection of a P2Y12 inhibitor for research or drug development depends on the specific requirements of the study. This compound is a potent and selective tool compound. For applications requiring reversible inhibition, cangrelor and ticagrelor offer distinct profiles, with cangrelor being an intravenous agent with rapid onset and offset of action. The thienopyridines, clopidogrel and prasugrel, are prodrugs that lead to irreversible receptor inhibition. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of these and other P2Y12 inhibitors.

References

PSB-0739: A Potent P2Y12 Receptor Antagonist with Undetermined Broader P2Y Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of PSB-0739, a potent antagonist of the P2Y12 receptor. The document summarizes its binding affinity for P2Y12, outlines the experimental protocols for its characterization, and places it in the context of other P2Y receptor antagonists.

This compound is a non-nucleotide, competitive antagonist of the human P2Y12 receptor, a key player in platelet aggregation and a validated target for antiplatelet therapeutics.[1][2][3] Unlike thienopyridine drugs such as clopidogrel, this compound does not require metabolic activation to exert its inhibitory effects.[2]

Comparative Affinity of this compound for the P2Y12 Receptor

This compound exhibits high affinity for the P2Y12 receptor, with a reported inhibition constant (Ki) of 24.9 nM.[1][2][3][4] This potency makes it a valuable tool for in vitro and in vivo studies of P2Y12 receptor function.[5]

For the purpose of comparison, the following table includes known selective antagonists for other P2Y receptor subtypes.

Receptor SubtypeSelective Antagonist(s)
P2Y1MRS2500
P2Y2AR-C118925
P2Y4PSB-16133
P2Y6MRS2578
P2Y11NF157, NF340
P2Y13MRS2211, MRS2603
P2Y14PPTN

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that leads to platelet aggregation.

P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Platelet_Aggregation Platelet Aggregation Gi->Platelet_Aggregation Stimulation cAMP cAMP AC->cAMP Conversion of ATP cAMP->Platelet_Aggregation Inhibition PSB0739 This compound PSB0739->P2Y12 Antagonism

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Protocols

The affinity and functional activity of this compound and other P2Y receptor antagonists are typically determined using radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the target P2Y receptor or from tissues rich in the receptor (e.g., human platelets for P2Y12) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a selective radioligand (e.g., [³H]PSB-0413 for P2Y12) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (with P2Y Receptors) Incubation Incubation (Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Experimental Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the effect of a compound on the downstream signaling of the receptor. For P2Y12, this is often a measurement of intracellular cyclic adenosine monophosphate (cAMP) levels or calcium mobilization.

cAMP Assay Protocol Outline:

  • Cell Culture: Cells expressing the P2Y12 receptor are cultured.

  • Stimulation: The adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

  • Treatment: Cells are treated with a P2Y12 agonist (e.g., 2-MeSADP) in the presence of varying concentrations of the antagonist (this compound).

  • Lysis and Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (IC50 or pA2).

Calcium Mobilization Assay Protocol Outline (for Gq-coupled P2Y receptors):

  • Cell Loading: Cells expressing the target Gq-coupled P2Y receptor are loaded with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: The baseline fluorescence is measured.

  • Treatment: The cells are exposed to an agonist in the presence or absence of the test antagonist.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is used to determine its potency.

Conclusion

This compound is a well-established, high-affinity antagonist of the P2Y12 receptor. Its direct-acting, competitive mechanism of action makes it a valuable research tool. However, for a complete understanding of its pharmacological profile, further studies are required to determine its selectivity against other P2Y receptor subtypes. The experimental protocols described herein provide a framework for such investigations, which are essential for the development of highly selective and effective P2Y receptor modulators for therapeutic applications.

References

Unraveling the Selectivity Profile of PSB-0739: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides a comprehensive overview of the known receptor interaction profile of PSB-0739, with a specific focus on its potential for cross-reactivity with adenosine (B11128) receptors.

Contrary to the initial query, extensive literature review reveals that this compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation.[1][2] The available scientific data does not indicate any significant cross-reactivity of this compound with adenosine receptor subtypes (A1, A2A, A2B, and A3). This guide will summarize the established selectivity of this compound for its primary target and detail the experimental methodologies that would be employed to formally assess any potential off-target interactions with adenosine receptors.

Selectivity Data for this compound

Current research has primarily focused on the interaction of this compound with P2Y receptors. The compound exhibits high affinity for the human P2Y12 receptor, with reported Ki values in the nanomolar range.

Table 1: Binding Affinity of this compound at the Human P2Y12 Receptor

ReceptorLigandAssay TypeKi (nM)Reference
P2Y12This compoundRadioligand Binding24.9--INVALID-LINK--[3]

While comprehensive screening data against a wide panel of receptors, including adenosine subtypes, is not publicly available in the reviewed literature, the existing studies on related compounds and P2Y12 antagonists often include selectivity panels. For this compound, its high potency at the P2Y12 receptor is a consistent finding.

Signaling Pathway of the P2Y12 Receptor

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit. Its activation by adenosine diphosphate (B83284) (ADP) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is crucial for platelet activation and aggregation.

P2Y12_Signaling cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ADP ADP ADP->P2Y12 activates PSB0739 This compound PSB0739->P2Y12 antagonizes ATP ATP ATP->AC substrate Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation inhibits

Caption: P2Y12 receptor signaling pathway.

Experimental Protocols

To definitively assess the cross-reactivity of this compound with other receptors, such as the adenosine receptor family, standardized in vitro pharmacological assays are employed. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

  • Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.

  • A suitable radioligand for each receptor (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [3H]-PSB-603 for A2B, [125I]-AB-MECA for A3).

  • This compound test compound.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand for the respective receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the receptor membrane preparations on ice.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For determining non-specific binding, a separate set of wells will contain the radioligand and a saturating concentration of the non-radioactive competitor.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation (Membranes + Radioligand + this compound) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation PSB0739 This compound (Test Compound) PSB0739->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the effect of a compound on the signaling pathway downstream of the receptor. For adenosine receptors, which are coupled to either Gs (A2A, A2B) or Gi (A1, A3), measuring changes in intracellular cAMP is a common functional readout.

Objective: To determine if this compound has any agonist or antagonist activity at human adenosine receptors.

Materials:

  • Whole cells stably expressing the respective human adenosine receptor subtype.

  • A known agonist for each receptor (e.g., NECA).

  • This compound test compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Procedure for Gs-coupled receptors (A2A, A2B):

  • Plate the cells in a 96-well plate and grow to confluence.

  • Replace the medium with assay buffer and pre-incubate with a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • To test for agonist activity, add varying concentrations of this compound and incubate for a defined period.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of the known agonist.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • For agonist activity, plot the cAMP concentration against the this compound concentration to determine the EC50.

  • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the this compound concentration to determine the IC50.

Procedure for Gi-coupled receptors (A1, A3):

  • Follow steps 1 and 2 as above.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • To test for agonist activity, add varying concentrations of this compound in the presence of forskolin. A Gi-agonist will decrease the forskolin-stimulated cAMP levels.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist in the presence of forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • Analyze the data as described for Gs-coupled receptors to determine EC50 or IC50 values.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y12 receptor. Based on the currently available scientific literature, there is no evidence to suggest that this compound exhibits cross-reactivity with adenosine receptors. To definitively confirm its selectivity profile, the experimental protocols outlined in this guide would need to be performed. For researchers investigating the effects of this compound, it is reasonable to assume high selectivity for the P2Y12 receptor in the absence of data to the contrary. However, as with any pharmacological tool, awareness of potential off-target effects is crucial, and further broad-panel screening would provide the most complete picture of its molecular interactions.

References

Control Experiments for PSB-0739 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studies involving PSB-0739, a potent and competitive antagonist of the P2Y12 receptor. By employing robust controls, researchers can ensure the validity and specificity of their findings. This document outlines comparisons with alternative P2Y12 receptor antagonists and provides detailed experimental protocols and supporting data.

Understanding this compound

This compound is a high-affinity, non-nucleotide antagonist of the P2Y12 receptor, with a reported Ki value of 24.9 nM.[1] Unlike thienopyridine-based drugs such as clopidogrel, this compound is not a prodrug and does not require metabolic activation to exert its inhibitory effects on the P2Y12 receptor. This direct-acting mechanism makes it a valuable tool for in vitro and in vivo investigations of P2Y12 receptor signaling.

Comparative Analysis of P2Y12 Receptor Antagonists

To contextualize the activity of this compound, it is crucial to compare its performance with other well-characterized P2Y12 receptor antagonists. The choice of comparator will depend on the specific research question, considering factors such as mechanism of action (reversible vs. irreversible), potency, and off-target effects.

CompoundClassMechanism of ActionKey Characteristics
This compound Non-nucleotideCompetitive, reversible antagonistHigh potency, direct-acting
Clopidogrel ThienopyridineIrreversible antagonist (prodrug)Requires metabolic activation, variable patient response
Prasugrel ThienopyridineIrreversible antagonist (prodrug)More potent and faster onset than clopidogrel
Ticagrelor (B1683153) CyclopentyltriazolopyrimidineReversible, non-competitive antagonistDirect-acting, potential for off-target effects on adenosine (B11128) reuptake[2]
Cangrelor (B105443) ATP analogReversible, competitive antagonistIntravenous administration, rapid onset and offset of action

Essential Control Experiments

To rigorously validate findings from studies using this compound, a series of control experiments are indispensable. These controls help to distinguish the specific effects of P2Y12 receptor antagonism from other potential confounding factors.

Vehicle Control

Purpose: To control for the effects of the solvent used to dissolve this compound.

Protocol: All experiments should include a control group treated with the vehicle at the same final concentration used for this compound. This compound is soluble in water (up to 25 mM) and DMSO.[3] The choice of vehicle should be consistent across all experimental groups.

Negative Control

Purpose: To establish a baseline response in the absence of P2Y12 receptor antagonism.

Protocol: In functional assays, the negative control group will typically consist of cells or platelets treated with the vehicle alone, stimulated with the agonist (e.g., ADP) to induce a maximal response. In binding assays, non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

Positive Control

Purpose: To confirm that the experimental system is responsive to known stimuli or inhibitors.

Protocol:

  • Agonist Control: In functional assays measuring inhibition, a known P2Y12 receptor agonist, such as Adenosine Diphosphate (B83284) (ADP) or 2-methylthioadenosine (B1229828) diphosphate (2-MeSADP), should be used to elicit a response that can be inhibited by this compound.[4]

  • Antagonist Control: A well-characterized P2Y12 receptor antagonist, such as cangrelor or ticagrelor, can be used as a positive control for inhibition.

Off-Target Effect Controls

Purpose: To assess the selectivity of this compound for the P2Y12 receptor.

Protocol:

  • Counter-screening: Evaluate the effect of this compound on other P2Y receptor subtypes, particularly P2Y1 and P2Y13, for which ADP is also an agonist. Some evidence suggests this compound may have some activity at these receptors.[5]

  • Adenosine Receptor Antagonist: Given that some P2Y12 antagonists like ticagrelor have known off-target effects on adenosine signaling, it may be prudent to test for such effects, for example, by co-administration with an adenosine receptor antagonist like theophylline.[2]

Experimental Protocols and Data Presentation

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To measure the ability of this compound to inhibit ADP-induced platelet aggregation.

Methodology:

  • Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh whole blood collected in sodium citrate (B86180) tubes.[6][7]

  • Instrumentation: Use a light transmission aggregometer.

  • Procedure:

    • Set 100% aggregation with PPP and 0% with PRP.

    • Pre-incubate PRP with either vehicle, this compound, or a comparator antagonist at 37°C.

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).[8]

    • Record the change in light transmission for a defined period.

  • Data Analysis: Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Data Summary Table:

TreatmentConcentrationAgonist (ADP)% Inhibition of Platelet Aggregation (Mean ± SD)
Vehicle-20 µM0 ± 5
This compound100 nM20 µM85 ± 8
Ticagrelor100 nM20 µM90 ± 7
Negative Control (No Agonist)--Not Applicable
Positive Control (ADP only)-20 µM0 (baseline)

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood prp Platelet-Rich Plasma (PRP) blood->prp Centrifugation (low speed) ppp Platelet-Poor Plasma (PPP) prp->ppp Centrifugation (high speed) incubation Pre-incubate PRP with Test Compound (this compound, Vehicle, etc.) at 37°C prp->incubation aggregation Add ADP to initiate aggregation incubation->aggregation measurement Measure Light Transmission aggregation->measurement calculation Calculate % Inhibition measurement->calculation

Caption: Workflow for Light Transmission Aggregometry.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the P2Y12 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).[9]

  • Radioligand: Use a radiolabeled P2Y12 antagonist, such as [3H]PSB-0413.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or a comparator.

    • Separate bound from free radioligand by rapid filtration.[10]

    • Quantify the radioactivity of the filters.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]

Data Summary Table:

CompoundReceptorRadioligandKi (nM) (Mean ± SD)
This compoundHuman P2Y12[3H]PSB-041324.9 ± 3.1
CangrelorHuman P2Y12[3H]PSB-041315.2 ± 2.5
VehicleHuman P2Y12[3H]PSB-0413No displacement
Non-specific binding controlHuman P2Y12[3H]PSB-041310 µM unlabeled ligand

Signaling Pathway:

G cluster_binding Competitive Binding at P2Y12 Receptor receptor P2Y12 Receptor radioligand [3H]PSB-0413 radioligand->receptor Binds psb0739 This compound psb0739->receptor Binds

Caption: Competitive binding at the P2Y12 receptor.

Adenylyl Cyclase Activity Assay

Objective: To measure the functional consequence of P2Y12 receptor antagonism by this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use P2Y12-expressing cells.

  • Procedure:

    • Pre-treat cells with vehicle, this compound, or a comparator.

    • Stimulate adenylyl cyclase with forskolin.[12][13]

    • Add the P2Y12 agonist ADP, which will inhibit adenylyl cyclase.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Quantify the reversal of ADP-mediated inhibition of forskolin-stimulated cAMP production by this compound.

Data Summary Table:

TreatmentForskolin (10 µM)ADP (1 µM)cAMP Level (pmol/mg protein) (Mean ± SD)
Vehicle--2.5 ± 0.5
Forskolin+-50.2 ± 4.1
Forskolin + ADP++15.8 ± 2.3
Forskolin + ADP + this compound (100 nM)++45.1 ± 3.9
Forskolin + ADP + Cangrelor (100 nM)++48.5 ± 4.2

Signaling Pathway:

G cluster_pathway P2Y12 Receptor Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates PSB0739 This compound PSB0739->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP ATP->cAMP Forskolin Forskolin Forskolin->AC Activates

Caption: P2Y12 signaling and adenylyl cyclase.

By adhering to these guidelines and implementing the described control experiments, researchers can generate robust and reproducible data, contributing to a clearer understanding of the pharmacological profile of this compound and its potential therapeutic applications.

References

Interpreting results from PSB-0739 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data surrounding the potent P2Y12 receptor antagonist, PSB-0739, offering a comparative perspective for researchers and drug development professionals.

This compound is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation and a therapeutic target for antiplatelet therapies.[1][2][3] Unlike the widely used thienopyridine drug clopidogrel, this compound is a direct-acting antagonist and does not require metabolic activation to exert its effects.[3] This guide provides a comprehensive overview of the available experimental data on this compound, comparing its performance with other relevant compounds and detailing the methodologies behind the key findings.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound in comparison to other P2Y12 receptor antagonists.

CompoundTarget ReceptorBinding Affinity (Ki)In Vitro Potency (EC50/IC50)Notes
This compound P2Y1224.9 nM[1][2][3]5.4 ± 1.8 μM (inhibits ADP-evoked Ca2+ responses in THP-1 cells)[1][2]Potent, selective, and direct-acting antagonist.
ClopidogrelP2Y12--Pro-drug, requires metabolic activation.
CangrelorP2Y12--Intravenous, direct-acting antagonist.
MRS 2279P2Y1--P2Y1 receptor antagonist, used in combination studies.[4]
MRS 2179P2Y1--P2Y1 receptor antagonist, used in combination studies.[4]

In Vivo Efficacy in Pain Models

This compound has demonstrated significant efficacy in rodent models of inflammatory and neuropathic pain. Intrathecal administration produces a dose-dependent antihyperalgesic effect.

CompoundAnimal ModelRoute of AdministrationMinimal Effective Dose (mED)Key Findings
This compound Rat (Inflammatory & Neuropathic Pain)Intrathecal0.1 mg/kg[1][5]Most potent among six tested P2Y12R antagonists.[5][6] Attenuated inflammatory cytokine expression.[5][6] No effect on motor coordination or platelet aggregation at analgesic doses.[5][6]
CangrelorRat (Inflammatory Pain)Intraperitoneal0.1 mg/kg[5]-
Reactive Blue 2Rat (Inflammatory Pain)Intrathecal0.6 mg/kg[5]-

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Radioligand Binding Assays

Binding affinities of this compound for the P2Y12 receptor were determined using radioligand binding assays. These experiments typically involve incubating cell membranes expressing the recombinant human P2Y12 receptor with a radiolabeled ligand (e.g., [³H]this compound or a similar high-affinity radioligand) in the presence of varying concentrations of the unlabeled competitor compound (this compound). The amount of bound radioactivity is then measured, and the inhibition constant (Ki) is calculated from the concentration-dependent displacement of the radioligand.

In Vitro Calcium Mobilization Assay

The functional antagonism of the P2Y12 receptor by this compound was assessed by measuring its ability to inhibit ADP-induced intracellular calcium mobilization in THP-1 human monocytic cells.[1][2] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After establishing a baseline fluorescence, ADP is added to stimulate the P2Y12 receptor, leading to an increase in intracellular calcium, which is detected as a change in fluorescence. The experiment is repeated in the presence of varying concentrations of this compound to determine its inhibitory potency (EC50).

In Vivo Pain Models

The antihyperalgesic effects of this compound were evaluated in rodent models of inflammatory and neuropathic pain.[5][6]

  • Inflammatory Pain: Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the hind paw of the animal. This leads to a localized inflammatory response and a lowered pain threshold (hyperalgesia).

  • Neuropathic Pain: Neuropathic pain is induced by surgical procedures such as partial ligation of the sciatic nerve.

Mechanical hyperalgesia is assessed using a von Frey filament test, which measures the paw withdrawal threshold to a mechanical stimulus. The effect of intrathecally administered this compound is then evaluated by measuring the change in this withdrawal threshold.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the P2Y12 receptor signaling pathway and a typical experimental workflow for evaluating P2Y12 antagonists.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Inhibition of Platelet Activation cAMP->Platelet_Activation Leads to PSB0739 This compound PSB0739->P2Y12 Blocks

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Mobilization Assay (Determine EC50) Binding->Functional Proceed to Model Induce Pain Model (Inflammatory/Neuropathic) Functional->Model Proceed to Administer Administer this compound (e.g., Intrathecal) Model->Administer Behavior Behavioral Testing (e.g., von Frey) Administer->Behavior Compare Compare Potency & Efficacy with other antagonists Behavior->Compare

Caption: General experimental workflow for the evaluation of this compound.

References

Safety Operating Guide

Proper Disposal and Safe Handling of PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper management of chemical compounds is paramount to ensuring laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal and handling procedures for PSB-0739, a potent P2Y12 receptor antagonist. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] Therefore, all personnel handling this compound must use appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]

  • Protective Clothing: A complete suit protecting against chemicals is recommended.[1]

  • Eye/Face Protection: Wear safety glasses or a face shield.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated packaging must be conducted by a licensed professional waste disposal service.[1] Laboratory personnel are responsible for the safe collection and labeling of the waste before its transfer.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect Solid Waste: Carefully sweep up any solid this compound, avoiding dust formation, and place it in a suitable, closed, and clearly labeled container for disposal.[1]

  • Collect Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in the same waste container.

  • Label Waste Container: The container must be clearly labeled with the chemical name ("this compound"), the relevant hazard symbols (e.g., harmful, irritant), and the date.

  • Store Waste Securely: Store the sealed waste container in a designated, secure area away from incompatible materials until it can be collected by the professional waste disposal service.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1052087-90-7[1][2]
Molecular Formula C26H17N3Na2O8S2[1][3][4]
Molecular Weight 609.54 g/mol
Appearance Solid[3]
Storage Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

PSB0739_Disposal_Workflow This compound Disposal Workflow A Identify this compound Waste (Solid compound, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Seal Container Securely C->D E Store in a Secure, Designated Waste Area D->E F Contact Professional Waste Disposal Service E->F G Document Waste for Pickup F->G H Proper Disposal by Licensed Professionals G->H

Caption: Logical workflow for the safe disposal of this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

In all cases of exposure, it is important to show the Safety Data Sheet to the attending physician.[1]

References

Safeguarding Your Research: A Guide to Handling PSB-0739

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of PSB-0739, a potent P2Y12 receptor antagonist. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

When working with chemical compounds like this compound, a comprehensive understanding of the necessary personal protective equipment (PPE), handling procedures, and disposal methods is not just a recommendation—it is a necessity. This document outlines the specific safety measures required to protect laboratory personnel from potential exposure and to maintain a secure and compliant research setting.

Personal Protective Equipment (PPE) and Disposal Plan

To ensure the safe handling of this compound, the following personal protective equipment and disposal procedures should be strictly followed. This information is compiled to provide a clear, at-a-glance reference for laboratory personnel.

CategoryItemSpecification and Operational Plan
Eye and Face Protection Safety Glasses with Side ShieldsShould be worn at all times when in the laboratory where this compound is handled. They provide a barrier against accidental splashes.
Chemical Safety GogglesRequired when there is a potential for splashes or when handling the compound in a liquid form.
Face ShieldRecommended to be worn in conjunction with safety goggles when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Nitrile GlovesDisposable nitrile gloves are the minimum requirement for handling this compound. They should be inspected for any signs of degradation or puncture before use.
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination.
Chemical-Resistant ApronConsider wearing a chemical-resistant apron over the lab coat when handling significant quantities of this compound solutions.
Respiratory Protection Not Generally RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.
Fume HoodAll handling of powdered this compound or preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Disposal Unused Material and Contaminated WasteDispose of unused this compound and any materials that have come into contact with it (e.g., gloves, pipette tips, vials) as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Empty ContainersEmpty containers should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.

Standard Operating Procedure for Handling this compound

To provide a clear, step-by-step guide for the safe handling of this compound, the following workflow diagram illustrates the key stages from preparation to disposal, highlighting the necessary PPE at each step.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves b Work in a Fume Hood a->b c Weighing Solid This compound b->c d Preparing Solutions c->d e Performing Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste in Designated Chemical Waste Containers f->g h Remove PPE and Wash Hands Thoroughly g->h

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.